2-Hydroxybenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXYESVZDBAKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061321 | |
| Record name | Salicylic acid hydrazide | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-02-7 | |
| Record name | Salicylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-02-7 | |
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| Record name | Salicyl hydrazide | |
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| Record name | 2-Hydroxybenzohydrazide | |
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| Record name | Benzoic acid, 2-hydroxy-, hydrazide | |
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| Record name | Salicylic acid hydrazide | |
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| Record name | Salicylohydrazide | |
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| Record name | 2-Hydroxybenzohydrazide | |
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Foundational & Exploratory
2-Hydroxybenzohydrazide: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, Synthesis, and Biological Activities of a Promising Therapeutic Scaffold.
Introduction
2-Hydroxybenzohydrazide, a salicylic (B10762653) acid derivative, has emerged as a molecule of significant interest in the fields of medicinal chemistry and drug development. Its versatile chemical structure, incorporating both a hydroxyl group and a hydrazide moiety, allows for a diverse range of chemical modifications and biological interactions. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, and its multifaceted biological activities, including anti-inflammatory, analgesic, antipyretic, and antibacterial effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Chemical Structure and Properties
This compound (IUPAC Name: this compound), also known as salicyl hydrazide, is an organic compound with the chemical formula C₇H₈N₂O₂.[1][2] Its structure is characterized by a benzene (B151609) ring substituted with a hydroxyl group (-OH) and a hydrazide group (-CONHNH₂) at positions 2 and 1, respectively.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | |
| CAS Number | 936-02-7 | [1][2] |
| Appearance | White to light pink crystalline powder | |
| Melting Point | 147-150 °C | [2] |
| Boiling Point | 274.61 °C at 760 mmHg | [2] |
| Solubility | Soluble in ethanol (B145695) |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques. Key spectral data are summarized in Table 2.
| Spectroscopic Data | Values |
| FT-IR (KBr, cm⁻¹) | 3319 & 3266 (-NH₂), 3266 (-OH phenolic), 1645 (C=O amide), 1590 (C=C aromatic), 1532 (-NH), 1354 (C-N) |
| ¹H-NMR (400 MHz, DMSO-d₆, ppm) | 11.90 (s, 1H, -OH), 8.29 (s, 1H, -NH), 7.90-6.50 (m, 4H, aromatic) |
| UV-Vis (Ethanol, nm) | 210, 236, 300 |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of a salicylic acid ester, typically methyl salicylate (B1505791) (found in wintergreen oil), with hydrazine (B178648) hydrate (B1144303).[3] This nucleophilic acyl substitution reaction is often carried out under reflux in a suitable solvent like ethanol. More recently, microwave-assisted synthesis has been employed as a green and efficient alternative, significantly reducing reaction times.[4]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a rapid and environmentally friendly method for the synthesis of this compound.
Materials:
-
Methyl salicylate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Microwave reactor
-
Round bottom flask
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Distilled water
Procedure:
-
In a round bottom flask, combine methyl salicylate and an excess of hydrazine hydrate.
-
Place the flask in a microwave reactor and irradiate at a power of 160-320 Watts for 2-8 minutes.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add cold distilled water to the mixture to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold distilled water to remove any unreacted hydrazine hydrate.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using FT-IR and ¹H-NMR spectroscopy.
Figure 2: Experimental workflow for the synthesis of this compound.
Biological Activities and Mechanisms of Action
This compound and its derivatives have been shown to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anti-inflammatory and Analgesic Activity
This compound has demonstrated significant anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating these symptoms.
Furthermore, studies suggest an involvement of the opioidergic system in its analgesic effects. This indicates that this compound may also exert its pain-relieving effects by interacting with opioid receptors in the central nervous system.
References
2-Hydroxybenzohydrazide: A Comprehensive Physicochemical and Biological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzohydrazide, a salicylic (B10762653) acid derivative, is a versatile organic compound with significant potential in medicinal chemistry and drug development. Its structure, incorporating both a phenolic hydroxyl group and a hydrazide moiety, imparts a range of interesting physicochemical and biological properties. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, outlines experimental protocols for their determination, and visualizes its known biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for its formulation into potential therapeutic agents.
Data Presentation
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |
| Appearance | White to cream or pale brown crystalline powder | Thermo Fisher Scientific |
| Melting Point | 140-141 °C | (Najati et al., 2023)[1] |
| 143-146 °C | (Lestari et al., 2019) | |
| 146-151 °C | Thermo Fisher Scientific | |
| Boiling Point | Data not available | N/A |
| pKa | Data not available | N/A |
| logP (predicted) | 0.6 | PubChem (XLogP3) |
| Solubility | See Table 2 for quantitative data in various solvents. | (Noubigh et al., 2024) |
| UV-Vis (in Ethanol) | λmax: 210, 236, 300 nm | (Najati et al., 2023)[1] |
| Infrared (IR) (KBr) | 3319, 3266 cm⁻¹ (-NH₂ stretch), 3266 cm⁻¹ (-OH phenolic), 1645 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C aromatic), 1532 cm⁻¹ (-NH), 1354 cm⁻¹ (C-N), 750 cm⁻¹ (ortho substitution) | (Najati et al., 2023)[1] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 6.75-6.93 (m, 3H, Ar-H), 7.36 (t, J=10.8 Hz, 1H, Ar-H), 7.76 (d, J=6.3 Hz, 1H, Ar-H) | (Najati et al., 2023)[1] |
Table 1: Summary of Physicochemical Properties of this compound.
Table 2: Molar Fraction Solubility (x) of this compound in Different Solvents at Various Temperatures. [2]
| Temperature (K) | Water | Methanol | Ethanol (B145695) | 1-Propanol | 2-Propanol | 1-Butanol |
| 288.15 | 0.01358 | 0.01236 | 0.00789 | 0.00531 | 0.00412 | 0.00315 |
| 293.15 | 0.01625 | 0.01489 | 0.00957 | 0.00648 | 0.00503 | 0.00387 |
| 298.15 | 0.01936 | 0.01785 | 0.01158 | 0.00789 | 0.00612 | 0.00475 |
| 303.15 | 0.02298 | 0.02136 | 0.01397 | 0.00959 | 0.00745 | 0.00583 |
| 308.15 | 0.02721 | 0.02551 | 0.01682 | 0.01164 | 0.00907 | 0.00714 |
| 313.15 | 0.03215 | 0.03042 | 0.02021 | 0.01409 | 0.01103 | 0.00873 |
| 318.15 | 0.03791 | 0.03621 | 0.02424 | 0.01704 | 0.01339 | 0.01066 |
| 323.15 | 0.04462 | 0.04303 | 0.02899 | 0.02057 | 0.01622 | 0.01299 |
| 328.15 | 0.05241 | 0.05105 | 0.03459 | 0.02478 | 0.01961 | 0.01579 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
This protocol is based on the microwave-assisted synthesis from methyl salicylate (B1505791) and hydrazine (B178648) hydrate (B1144303).[3][4]
Materials:
-
Methyl salicylate
-
Hydrazine hydrate
-
Ethanol
-
Microwave reactor
-
Erlenmeyer flask
-
Stirring bar
-
Filtration apparatus
-
Distilled water
Procedure:
-
In a 25 mL Erlenmeyer flask, mix equimolar amounts of methyl salicylate (e.g., 10 mmol) and hydrazine hydrate (e.g., 20 mmol).
-
Stir the mixture until it becomes homogeneous.
-
Place the flask in a microwave reactor and irradiate at 160 Watts for 2-8 minutes, with intermittent stirring every 2 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 20-30 mL of distilled water to the mixture to precipitate the product.
-
Filter the precipitate and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from absolute ethanol to obtain pure this compound as white needles.
-
Dry the crystals and determine the yield.
Physicochemical Characterization
Melting Point Determination (Capillary Method):
-
Finely powder a small amount of the dry this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide (KBr) powder and pressing it into a transparent disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Record the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) to elucidate the proton environments in the molecule.
Biological Activity and Signaling Pathways
This compound has been shown to possess notable anti-inflammatory, antinociceptive (pain-relieving), and antipyretic (fever-reducing) properties.[5] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes and interaction with the opioidergic system.
Synthesis Workflow
Caption: Microwave-assisted synthesis of this compound.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of COX enzymes by this compound.
Antinociceptive Signaling Pathway
Caption: Interaction with the opioidergic system.
Conclusion
This compound is a compound of significant interest due to its accessible synthesis and promising biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore its potential. The established physicochemical properties, particularly its solubility profile, provide essential information for formulation studies. The outlined biological pathways, including the inhibition of COX enzymes and interaction with the opioidergic system, highlight its potential as a lead compound for the development of new anti-inflammatory and analgesic agents. Further investigation into its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is warranted to fully assess its therapeutic potential.
References
An In-depth Technical Guide to 2-Hydroxybenzohydrazide (CAS: 936-02-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxybenzohydrazide, also known as salicylhydrazide, is a versatile organic compound with the CAS number 936-02-7. This molecule has garnered significant attention in the scientific community due to its broad spectrum of biological activities, making it a promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, and detailed experimental methodologies for evaluating its biological effects. Furthermore, this document elucidates its potential mechanisms of action through signaling pathway diagrams and summarizes key quantitative data to facilitate further research and application.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 936-02-7 | [2] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 143-146 °C | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | >98% | [5] |
| IUPAC Name | This compound | [2] |
| Synonyms | Salicylhydrazide, Salicylic hydrazide | [1] |
Synthesis of this compound
This compound is commonly synthesized via the hydrazinolysis of methyl salicylate (B1505791). Both conventional heating and microwave-assisted methods have been reported, with the latter offering a more rapid and energy-efficient approach.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a solvent-free, microwave-assisted synthesis of this compound from methyl salicylate and hydrazine (B178648) hydrate (B1144303).[6][7]
Materials:
-
Methyl salicylate
-
Hydrazine hydrate (80%)
-
Distilled water
-
Erlenmeyer flask (25 mL)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a 25 mL Erlenmeyer flask, mix an equimolar amount of methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol).
-
Stir the mixture until a homogeneous paste is formed.
-
Subject the mixture to microwave irradiation at 160 W for 8 minutes. Stir the mixture every 2 minutes to ensure even heating.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add 20-30 mL of distilled water to the mixture and filter the resulting solid.
-
Wash the solid with ethanol.
-
Recrystallize the crude product from absolute ethanol to obtain pure this compound crystals.
-
The expected yield is approximately 86%.[6]
Biological Activities and Experimental Protocols
This compound and its derivatives have demonstrated a wide array of biological activities. The following sections detail the experimental protocols used to assess these activities.
Antibacterial Activity
The antibacterial potential of this compound derivatives is often evaluated using the agar (B569324) well diffusion method.[6][8]
Experimental Protocol: Agar Well Diffusion Assay
-
Preparation of Inoculum: Prepare a standardized bacterial culture (e.g., Escherichia coli) in a suitable broth medium.
-
Inoculation of Agar Plates: Uniformly spread the bacterial suspension over the surface of nutrient agar plates using a sterile cotton swab to create a lawn.[9]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[8]
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.
-
Controls: Use a positive control (a known antibiotic, e.g., Amoxicillin) and a negative control (the solvent used to dissolve the test compound).[6][10]
-
Incubation: Incubate the plates in an inverted position at 37°C for 16-24 hours.[10]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well using calipers.
-
Interpretation: A larger zone of inhibition indicates greater antibacterial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
Table of Antibacterial Activity Data
| Compound | Organism | MIC (ppm) | Reference |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | E. coli | 120 | [6] |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | E. coli | 1000 | [6] |
| N'-benzylidene-2-hydroxybenzohydrazide | E. coli | >1000 | [6] |
Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of this compound.[11]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[12]
-
Sample and Control Preparation: Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[12]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the DPPH working solution with 100 µL of each sample dilution. A blank containing the solvent and a control containing the DPPH solution and solvent should also be prepared.[11]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[13]
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.[14]
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
IC50 Determination: Plot the % scavenging activity against the sample concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[11]
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.[17]
-
Drug Administration: Administer the test compound or standard drug intraperitoneally or orally 30 minutes to 1 hour before inducing inflammation.[15][18]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.[16]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Calculation of Edema and Inhibition: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Analgesic Activity
The hot plate test is a common method to evaluate the central analgesic activity of compounds.[19][20]
Experimental Protocol: Hot Plate Test
-
Animal Grouping: Divide mice into control, standard drug (e.g., morphine), and test groups.[20]
-
Drug Administration: Administer the test compound or standard drug via a suitable route (e.g., intraperitoneal).
-
Hot Plate Test: Place each mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).[2][19]
-
Latency Measurement: Record the latency time for the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[2][19]
-
Data Analysis: Compare the latency times of the treated groups with the control group. A significant increase in latency time indicates an analgesic effect.
Antipyretic Activity
Brewer's yeast-induced pyrexia in rats is a widely used model to assess the antipyretic potential of a compound.[21][22]
Experimental Protocol: Brewer's Yeast-Induced Pyrexia
-
Induction of Pyrexia: Induce fever in rats by subcutaneous injection of a 15% w/v suspension of Brewer's yeast.[23]
-
Temperature Measurement: Record the initial rectal temperature of the rats. After 18 hours of yeast injection, measure the rectal temperature again to confirm the induction of fever.
-
Drug Administration: Administer the test compound or a standard antipyretic drug (e.g., paracetamol) orally to the febrile rats.[23]
-
Post-treatment Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., 30, 60, 120, and 180 minutes) after drug administration.[22]
-
Evaluation of Antipyretic Effect: A significant reduction in rectal temperature in the treated groups compared to the control group indicates antipyretic activity.
Mechanism of Action
The biological activities of this compound and its derivatives are attributed to their interaction with various biological targets. Molecular docking studies and in vitro assays have provided insights into their mechanisms of action.
Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory and analgesic effects of this compound are partly attributed to its ability to inhibit COX-1 and COX-2 enzymes, which are key enzymes in the prostaglandin (B15479496) synthesis pathway.[24][25][26]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[24]
-
Inhibitor Incubation: Add various concentrations of the test compound, a reference inhibitor, and a vehicle control to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.[24]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[24]
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).[24]
-
Reaction Termination: Stop the reaction with a suitable stop solution.
-
Detection: Measure the amount of prostaglandin produced using a suitable method like an enzyme immunoassay (EIA).[24]
-
IC50 Determination: Calculate the IC50 value for the inhibition of each COX isoform.
Opioidergic Pathway Modulation
The analgesic effects may also involve the modulation of the opioidergic system. Opioid receptors are G-protein coupled receptors that, upon activation, lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.[27][28][29]
Molecular Docking Insights
Molecular docking studies have been employed to predict the binding interactions of this compound derivatives with their target proteins. For instance, docking studies with the ENR (enoyl-acyl carrier protein reductase) inhibitor receptor from E. coli have shown that these compounds can form stable bonds with the receptor, with lower rerank scores indicating higher potential antibacterial activity.[5][6][30] The 2-hydroxy group on the benzene (B151609) ring has been shown to form hydrogen bonds with key amino acid residues like Tyr 1156 in the active site.[6] Similarly, docking studies with COX-1 and COX-2 have helped to elucidate the structural basis for their inhibitory activity.[31]
Table of Molecular Docking Data
| Compound | Target | Rerank Score (kcal/mol) | Interacting Residues | Reference |
| Methyl salicylate | ENR inhibitor receptor | -64.9327 | Ala 1196, Ala 1197, Tyr 1156, Tyr 1146, Thr 1194 | [6] |
| N'-benzylidene-2-hydroxybenzohydrazide | ENR inhibitor receptor | -80.5287 | Ala 1196, Ala 1095, Tyr 1156, Leu 1100, Met 1159 | [6] |
Conclusion
This compound is a valuable chemical entity with a diverse pharmacological profile. Its straightforward synthesis and amenability to chemical modification make it an attractive starting point for the design of novel therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration of the therapeutic potential of this compound and its derivatives.
References
- 1. dol.inf.br [dol.inf.br]
- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. hereditybio.in [hereditybio.in]
- 11. benchchem.com [benchchem.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. marinebiology.pt [marinebiology.pt]
- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 18. inotiv.com [inotiv.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. jcdr.net [jcdr.net]
- 21. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]
- 22. iosrjournals.org [iosrjournals.org]
- 23. PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Opioid signaling and design of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Monoaminergic and Opioidergic Modulation of Brainstem Circuits: New Insights Into the Clinical Challenges of Pain Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scholar.unair.ac.id [scholar.unair.ac.id]
- 31. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Hydroxybenzohydrazide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzohydrazide, a versatile organic compound, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural features, comprising a hydrazide functional group attached to a hydroxyl-substituted benzene (B151609) ring, enable it to be a precursor in the synthesis of a wide array of derivatives and metal complexes.[1] This guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential applications in drug development.
Chemical Identity
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2][3]
Synonyms
This compound is known by several other names in the literature and commercial products. The most common synonyms include:
-
Salicyl hydrazide[3]
-
Salicyloyl hydrazide[3]
-
Salicylic (B10762653) acid hydrazide[1][3]
-
Salicylhydrazide[3]
-
2-Hydroxybenzoylhydrazine[3]
-
o-Hydroxybenzhydrazide[3]
-
Benzoic acid, 2-hydroxy-, hydrazide[3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 936-02-7 | [2] |
| Molecular Formula | C₇H₈N₂O₂ | [2][3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | White to cream or pale brown crystalline solid | [2] |
| Melting Point | 140-141 °C | [4] |
| Purity | >98% | [2] |
Synthesis of this compound and Its Derivatives
This compound is commonly synthesized through the reaction of a salicylic acid ester, such as methyl salicylate (B1505791), with hydrazine (B178648) hydrate (B1144303).[4] This reaction can be carried out using conventional heating or, more efficiently, through microwave irradiation, which offers a greener and faster alternative.[1] The resulting this compound can then be used as a precursor to synthesize various derivatives, often through condensation reactions with aldehydes or ketones.[1][4]
Synthesis Yields
The table below presents the reported yields for the synthesis of this compound and some of its derivatives.
| Compound | Synthesis Method | Yield (%) | Reference |
| This compound | Microwave Irradiation (from Methyl Salicylate) | 86 | [4] |
| This compound | Conventional (from Wintergreen Oil) | 74 | [5] |
| N'-Benzylidene-2-hydroxybenzohydrazide | Microwave Irradiation | 68-81 | [4] |
| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | Microwave Irradiation | 68-81 | [4] |
| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | Microwave Irradiation | 68-81 | [4] |
| (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide | Stirring at Room Temperature | 33.69 | [5] |
Experimental Protocols
Synthesis of this compound via Microwave Irradiation
This protocol describes a green chemistry approach to the synthesis of this compound.
Materials:
-
Methyl salicylate
-
Hydrazine hydrate
-
Microwave reactor
Procedure:
-
React methyl salicylate with hydrazine hydrate in a microwave reactor.
-
Apply microwave irradiation at 160 Watts for a duration of 2-8 minutes.[4]
-
Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20-30 ml of distilled water to the mixture.
-
Filter the resulting precipitate and wash it with ethanol (B145695).
-
Recrystallize the product from absolute ethanol to obtain pure this compound as white needle-like crystals.[4]
Synthesis of this compound Derivatives via Condensation Reaction
This protocol outlines the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) (e.g., benzaldehyde, 2-methoxybenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
Procedure:
-
Prepare an equimolar mixture of this compound (10 mmol) and the desired benzaldehyde derivative (20 mmol) in 12 ml of ethanol.[4]
-
Stir the mixture until it becomes homogeneous.
-
Evaporate the ethanol completely.
-
The progress of the reaction can be monitored by TLC.
-
Cool the mixture to room temperature.
-
Add 20-30 ml of distilled water, then filter and wash the product with ethanol.[4]
-
Recrystallize the crude product using absolute ethanol to obtain the pure derivative.[4]
Antibacterial Activity Assay (Well Diffusion Method)
This protocol details the evaluation of the antibacterial activity of this compound derivatives against Escherichia coli.
Materials:
-
Synthesized this compound derivatives
-
Escherichia coli culture
-
Nutrient agar (B569324) plates
-
Sterile well borer
-
Amoxicillin (B794) (as a reference drug)[4]
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with a standardized suspension of E. coli.
-
Create wells in the agar using a sterile borer.
-
Prepare solutions of the test compounds (e.g., N'-benzylidene-2-hydroxybenzohydrazide, N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide, and N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide) at various concentrations.
-
Add a fixed volume of each test solution to the respective wells.
-
Add a solution of amoxicillin to one well as a positive control.
-
Incubate the plates under appropriate conditions for bacterial growth.
-
Measure the diameter of the zone of inhibition around each well.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes the assessment of the antioxidant potential of compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Test compounds
-
DPPH solution (0.1 mM in ethanol)
-
Ethanol
-
Spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in ethanol.[6]
-
Prepare various concentrations of the test compounds.
-
In a test tube, mix a specific volume of the test compound solution with the DPPH solution. A common procedure is to add 2.96 ml of the DPPH solution to 40 µl of the test sample (with DMSO used to make up the volume).[6]
-
Incubate the reaction mixture in the dark at room temperature for 20-30 minutes.[6]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6]
-
A control sample containing only the DPPH solution and the solvent is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Radical Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Biological Activities and Applications
Derivatives of this compound have shown promising biological activities, making them interesting candidates for drug development.
Antibacterial Activity
Several studies have demonstrated the antibacterial potential of this compound derivatives, particularly against Escherichia coli.[4][7] The presence of certain functional groups, such as methoxy (B1213986) and hydroxyl groups on the benzene ring, appears to be important for their activity.[4]
Minimum Inhibitory Concentrations (MIC) against E. coli
| Compound | MIC (ppm) | Reference |
| N'-benzylidene-2-hydroxybenzohydrazide | >1000 | [4] |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | 1000 | [4] |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | 120 | [4] |
Molecular Docking Studies
To understand the mechanism of action of these compounds, molecular docking studies have been performed. For instance, derivatives of this compound have been docked with the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor, a key enzyme in bacterial fatty acid synthesis.[4][7] These studies help in predicting the binding affinity and interactions of the compounds with the target protein, providing insights for the design of more potent antibacterial agents.[4]
Visualized Workflows
Synthesis of this compound Derivatives
The following diagram illustrates the general two-step synthesis process for this compound and its derivatives.
Caption: A workflow for the synthesis of this compound and its derivatives.
Conclusion
This compound is a valuable building block in the development of new therapeutic agents and functional materials. Its straightforward synthesis and the ease of derivatization allow for the creation of a diverse library of compounds with a range of biological activities. The information presented in this guide, from its fundamental properties to detailed experimental protocols, is intended to support researchers and scientists in their efforts to explore the full potential of this versatile molecule. Further investigations into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel compounds with enhanced efficacy and specificity for various therapeutic targets.
References
- 1. Buy this compound | 936-02-7 [smolecule.com]
- 2. 2-Hydroxybenzhydrazide, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Salicylic acid, hydrazide | C7H8N2O2 | CID 13637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
2-Hydroxybenzohydrazide: A Technical Guide to Melting Point and Solubility
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physicochemical properties of 2-Hydroxybenzohydrazide (also known as Salicylhydrazide), focusing on its melting point and solubility. The information is compiled from various scientific sources to serve as a reliable guide for laboratory and development applications.
Physicochemical Data
The melting point and solubility are critical parameters for the characterization, purification, and formulation of this compound.
The melting point of a compound is a key indicator of its purity. For a pure crystalline solid, the melting range is typically sharp and narrow. The presence of impurities generally leads to a depression and broadening of the melting point range.[1][2] Data from various suppliers and studies are summarized below.
Table 1: Reported Melting Points of this compound
| Melting Point Range (°C) | Source | Notes |
| 146 - 151 | Thermo Scientific Chemicals[3][4] | Purity specified as ≥98.0% (GC). |
| 148.0 - 152.0 | Tokyo Chemical Industry | Purity specified as >98.0% (T)(HPLC). |
| 147 - 150 | ChemicalBook[5] | Literature value. |
| 146 - 149 | Thermo Scientific Alfa Aesar[6] | Purity specified as ≥98%. |
| 140 - 141 | Pharmacy Education Journal[7] | Result from a specific synthesis and recrystallization procedure. |
| 290 - 291 | Chem-Supply[8] | This value is a significant outlier and may refer to a different substance or decomposition. |
Note: The majority of sources report a melting point in the range of approximately 146-152°C.
Caption: Logical relationship between compound purity and melting point characteristics.
Understanding the solubility of this compound is essential for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation. Its solubility is dictated by its molecular structure, which includes a polar hydrazide group, a phenolic hydroxyl group, and an aromatic ring.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Soluble | Chem-Supply[8], ACS Publications[9] |
| Ethanol | Soluble | Tokyo Chemical Industry, ChemicalBook[5] |
| Methanol | Soluble | Tokyo Chemical Industry, ChemicalBook[5] |
A recent study provided a more detailed analysis of solubility in various alcohols and water, demonstrating that solubility is temperature-dependent, increasing as the temperature rises.[9] This indicates an endothermic dissolution process.[9]
Table 3: Trend of this compound Solubility at a Fixed Temperature
| Solvent | Relative Solubility |
| Water | Highest |
| Methanol (MeOH) | High |
| Ethanol (EtOH) | ↓ |
| 1-Propanol (1-PrOH) | ↓ |
| 2-Propanol (2-PrOH) | ↓ |
| 1-Butanol (1-BuOH) | Lowest |
| Source: Based on data from the Journal of Chemical & Engineering Data.[9] |
Experimental Protocols
Accurate determination of melting point and solubility requires standardized experimental procedures.
The capillary method is a standard technique for determining the melting point of a solid organic compound.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle or spatula
Procedure:
-
Sample Preparation: Place a small amount of dry, finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[10]
-
Packing the Sample: Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. The packed sample height should be 1-2 mm.[2]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned next to the capillary.
-
Approximate Determination (Optional but Recommended): Heat the apparatus rapidly to get a quick, approximate melting point. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).[10]
-
Observation and Recording: Record two temperatures:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T1 - T2. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.
Caption: Experimental workflow for melting point determination using the capillary method.
The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[11]
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Apparatus:
-
Vials or flasks with secure caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Analytical balance
-
Filtration or centrifugation equipment (e.g., syringe filters, centrifuge)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a flask. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker or bath. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the mixture to settle. Separate the saturated solution (supernatant) from the excess solid. This can be done by:
-
Filtration: Using a syringe filter that does not adsorb the compound.
-
Centrifugation: Spinning the sample at high speed and carefully drawing off the clear supernatant.
-
-
Dilution: Accurately dilute a known volume of the clear saturated solution with the same solvent to bring its concentration into the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., measuring absorbance with a UV-Vis spectrophotometer at the compound's λmax).
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound, typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Caption: Experimental workflow for the shake-flask method of solubility determination.
References
- 1. athabascau.ca [athabascau.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 2-Hydroxybenzhydrazide, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Hydroxybenzhydrazide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Salicylhydrazide | 936-02-7 [chemicalbook.com]
- 6. 2-Hydroxybenzhydrazide, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Salicylhydrazide(936-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. benchchem.com [benchchem.com]
Spectroscopic Blueprint of 2-Hydroxybenzohydrazide: An FT-IR and NMR Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for 2-Hydroxybenzohydrazide (also known as Salicylhydrazide). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a core reference for the structural elucidation and characterization of this important chemical entity.
Introduction
This compound is a versatile organic compound incorporating a hydrazide functional group attached to a salicylic (B10762653) acid backbone. Its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural characterization is paramount for understanding its chemical behavior and for the rational design of new therapeutic agents. This guide presents a comprehensive summary of its FT-IR and NMR spectral properties, complete with detailed experimental protocols.
FT-IR Spectral Data
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The data presented in Table 1 was acquired from a sample prepared as a potassium bromide (KBr) pellet.
Table 1: FT-IR Spectral Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment of Vibration | Reference |
| 3319, 3266 | Strong, Sharp | N-H stretching (asymmetric & symmetric of -NH₂) | [1] |
| 3266 | Broad | O-H stretching (phenolic) | [1] |
| 3053 | Medium | C-H stretching (aromatic, sp²) | [1] |
| 1645 | Strong, Sharp | C=O stretching (Amide I) | [1] |
| 1590 | Strong | C=C stretching (aromatic ring) | [1] |
| 1532 | Strong | N-H bending (Amide II) | [1] |
| 1354 | Medium | C-N stretching | [1] |
| 750 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) | [1] |
NMR Spectral Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following data were obtained on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. The use of DMSO-d₆ allows for the observation of labile protons from the -OH and -NH groups.
¹H NMR Spectral Data
The proton NMR spectrum displays distinct signals for the aromatic protons as well as the exchangeable protons of the hydroxyl and hydrazide moieties.
Table 2: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 11.85 (approx.) | Singlet, Broad | - | 1H | Phenolic -OH |
| 9.80 (approx.) | Singlet, Broad | - | 1H | Hydrazide -NH- |
| 7.76 | Doublet | 6.3 | 1H | Aromatic H |
| 7.36 | Triplet | 10.8 | 1H | Aromatic H |
| 6.93 - 6.75 | Multiplet | - | 2H | Aromatic H |
| 4.50 (approx.) | Singlet, Broad | - | 2H | Hydrazide -NH₂ |
Note: The chemical shifts for labile protons (-OH, -NH, -NH₂) can vary with sample concentration and temperature. The assignments for the aromatic region are based on available data, though some sources show ambiguity in this region.[1]
¹³C NMR Spectral Data
The carbon NMR spectrum confirms the presence of seven unique carbon environments within the molecule.
Table 3: ¹³C NMR Spectral Data for this compound (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=O (Amide Carbonyl) |
| 157.8 | C-OH (Aromatic) |
| 133.5 | C-H (Aromatic) |
| 128.0 | C-H (Aromatic) |
| 119.2 | C-H (Aromatic) |
| 117.5 | C-H (Aromatic) |
| 115.0 | C-C=O (Aromatic) |
Note: The specific assignments for the aromatic carbons may vary. The provided data is a representative spectrum.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectral data. The following sections outline the standard procedures for acquiring the FT-IR and NMR spectra of this compound.
FT-IR Spectroscopy: KBr Pellet Method
-
Sample Preparation : Grind 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle.
-
Mixing : Add 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder to the mortar. Mix thoroughly with the sample by gentle grinding (trituration) until a homogeneous mixture is obtained.[2][3]
-
Pellet Formation : Transfer the mixture into a pellet-forming die. Place the die in a hydraulic press.
-
Pressing : Apply a pressure of approximately 8-10 tons for 1-2 minutes. This will cause the KBr to fuse into a thin, transparent, or translucent disc.[3][4]
-
Data Acquisition : Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum using a pure KBr pellet should be recorded for correction.[2]
NMR Spectroscopy
-
Sample Preparation : Weigh approximately 5-10 mg of the this compound sample.
-
Dissolution : Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : The spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Data Acquisition :
-
Spectral Width : ~16 ppm
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay (d1) : 1-2 seconds
-
Number of Scans : 8-16
-
-
¹³C NMR Data Acquisition :
-
Pulse Program : Standard proton-decoupled experiment.
-
Spectral Width : ~220 ppm
-
Relaxation Delay (d1) : 2 seconds
-
Number of Scans : 1024 or more (due to the low natural abundance of ¹³C).
-
-
Data Processing : Apply Fourier transformation to the acquired data. The resulting spectra should be phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
Visualization of Experimental Workflow
The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram, generated using Graphviz, illustrates this workflow.
References
An In-depth Technical Guide to the UV-Vis Spectroscopic Analysis of 2-Hydroxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for the ultraviolet-visible (UV-Vis) spectroscopic analysis of 2-Hydroxybenzohydrazide. This compound, a significant scaffold in medicinal chemistry, can be effectively characterized and quantified using UV-Vis spectroscopy, a versatile and accessible analytical technique. This document outlines the fundamental electronic transitions, experimental protocols for qualitative and quantitative analysis, the influence of solvent polarity (solvatochromism), and its interaction with metal ions.
Core Principles of UV-Vis Analysis of this compound
The UV-Vis spectrum of this compound arises from the absorption of electromagnetic radiation by its chromophoric groups, leading to the excitation of electrons from lower to higher energy molecular orbitals. The principal chromophores in the molecule are the benzene (B151609) ring and the hydrazide functional group. The observed absorption bands are primarily due to π → π* and n → π* electronic transitions.
-
π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are typically of high intensity (high molar absorptivity, ε) and are responsible for the strong absorption bands observed in the UV region for aromatic and conjugated systems like this compound.
-
n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms of the hydrazide group) to antibonding π* orbitals. These transitions are generally of lower intensity compared to π → π* transitions.
In ethanol, this compound exhibits distinct absorption maxima (λmax) at approximately 210 nm, 236 nm, and 300 nm[1][2]. These bands correspond to the electronic transitions within the molecule's delocalized π-electron system.
Quantitative UV-Vis Spectroscopic Data
The following table summarizes the reported UV-Vis absorption data for this compound in ethanol. It is important to note that the molar absorptivity (ε) can vary with the solvent and the specific experimental conditions.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Ethanol | 210 | Data not available | [1][2] |
| 236 | Data not available | [1][2] | |
| 300 | Data not available | [1][2] |
Experimental Protocols
Qualitative Analysis: Determination of Absorption Maxima (λmax)
This protocol outlines the procedure for determining the characteristic absorption maxima of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
Double beam UV-Vis spectrophotometer
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution with the same solvent to obtain a working solution with a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A common concentration range for this type of analysis is 5-20 µg/mL.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Use the same batch of solvent as a blank to zero the instrument.
-
-
Spectral Acquisition:
-
Rinse a quartz cuvette with the working solution and then fill it.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis: Identify the wavelengths at which maximum absorbance occurs (λmax).
Quantitative Analysis: Concentration Determination using the Beer-Lambert Law
This protocol describes the creation of a calibration curve to determine the concentration of this compound in an unknown sample.
Procedure:
-
Preparation of Standard Solutions: From the stock solution prepared in the qualitative analysis, prepare a series of standard solutions of decreasing concentrations by serial dilution. The concentration range should bracket the expected concentration of the unknown sample.
-
Measurement of Absorbance:
-
Set the spectrophotometer to measure the absorbance at the predetermined λmax (e.g., 300 nm in ethanol).
-
Measure the absorbance of each standard solution, starting from the least concentrated, rinsing the cuvette with the next standard before filling.
-
-
Construction of a Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be close to 1 (typically > 0.999) for a good linear fit.
-
-
Analysis of Unknown Sample:
-
Measure the absorbance of the unknown sample solution (prepared in the same solvent).
-
Using the equation from the calibration curve, calculate the concentration of this compound in the unknown sample.
-
References
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Salicylhydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylhydrazide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. This technical guide provides an in-depth exploration of the discovery, history, and key experimental data associated with these versatile molecules. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Historical Development
The story of salicylhydrazide compounds is intrinsically linked to the independent discovery and development of its two core chemical moieties: salicylic (B10762653) acid and hydrazine (B178648).
The Dawn of Salicylates
The therapeutic use of salicylate-rich plants, such as willow bark, dates back to ancient civilizations. However, the journey towards the isolation and synthesis of its active component was a gradual process. In 1853, French chemist Charles Frédéric Gerhardt first synthesized acetylsalicylic acid. The de-novo synthesis of salicylic acid was later achieved in 1852, with its structure being identified as 2-hydroxy benzoic acid.[1] This laid the groundwork for the development of a new class of therapeutic agents.
The Emergence of Hydrazine and Hydrazides
The origins of hydrazide chemistry can be traced back to the late 19th century. German chemist Theodor Curtius is credited with the first synthesis of hydrazine in 1887.[2][3][4] This discovery opened up a new frontier in organic chemistry. Shortly after, in 1895, the first hydrazides, specifically formic and acetic acid hydrazides, were produced.[5] These early developments established the fundamental chemistry required for the eventual synthesis of more complex hydrazide derivatives.
The Convergence: Synthesis of Salicylhydrazide
While the precise date of the very first synthesis of a salicylhydrazide compound is not well-documented in early literature, the development of efficient synthetic methods has been a key focus. A significant advancement is the one-step preparation method of salicylhydrazide from salicylic acid and hydrazine hydrate (B1144303) using a ZnCl2 / CuCl2 composite catalyst.[6] This method offers a more environmentally friendly and higher-yield alternative to the traditional two-step esterification and hydrazinolysis reactions, marking a notable point in the history of its production.[6]
Physicochemical Properties
The fundamental characteristics of salicylhydrazide and a key derivative are summarized below.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Salicylhydrazide | 2-Hydroxybenzohydrazide | 936-02-7 | C₇H₈N₂O₂ | 152.15 | 147-148 |
| Salicylidene Salicylhydrazide | N'-(2-hydroxybenzylidene)salicylohydrazide | 3232-36-8 | C₁₄H₁₂N₂O₃ | 256.26 | 277 |
Biological Activities of Salicylhydrazide Derivatives
Salicylhydrazide derivatives have been extensively studied for their diverse pharmacological activities. The following tables summarize key quantitative data from various studies.
Anticancer Activity
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3-methoxy-salicylaldehyde isonicotinoylhydrazone (mSIH) | Multiple human tumor cell lines | Most active of tested compounds | [5] |
| Salicylaldehyde (B1680747) benzoylhydrazones | BV-173, K-562, SKW-3, AR-230, HL-60 (leukemia) | Low micro- and nanomolar concentrations | [2] |
| Salicylaldehyde benzoylhydrazones | MCF-7, MDA-MB-231 (breast cancer) | Higher than leukemia cell lines | [2] |
| Phenylsulfonylhydrazone hybrid 3b | MCF-7 (ER-α⁺ breast cancer) | 4.0 | [7] |
| Phenylsulfonylhydrazone hybrid 3f | MDA-MB-231 (triple-negative breast cancer) | 4.7 | [7] |
Anti-inflammatory Activity
| Compound/Derivative | Assay | Inhibition (%) | Dose | Time Point | Reference |
| Nicotinic acid (2-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 35.73 | 50 mg/kg | 4 h | [8] |
| Nicotinic acid (3-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 37.29 | 50 mg/kg | 4 h | [8] |
| Acyl acid hydrazide derivative 14 | Carrageenan-induced paw edema | 15.8 | Not specified | 1 h | [9] |
| 1,2,4-triazole derivative 18 | Carrageenan-induced paw edema | 22.2 | Not specified | 3 h | [9] |
| 1,2,4-triazole derivative 18 | Carrageenan-induced paw edema | 29.4 | Not specified | 5 h | [9] |
Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Lactic acid hydrazide-hydrazone 1 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [10] |
| 2-propylquinoline-4-carboxylic acid hydrazide-hydrazones 8, 9, 10 | Gram-positive bacteria | 0.002-0.98 | [10] |
| Salicylaldehyde hydrazones and hydrazides | Fungal strains | Potent inhibitors | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of salicylhydrazide compounds.
Synthesis of Salicylidene Salicylhydrazide Derivatives
This protocol is adapted from the general procedure for the preparation of N′-(2-hydroxy-5-methoxybenzylidene)-4-nitrobenzohydrazide.[3]
Materials:
-
4-Nitrobenzohydrazide (B182513) (181 mg, 1 mmol)
-
5-Methoxysalicylaldehyde (152 mg, 1 mmol)
-
Methanol (B129727) (100 ml)
-
Ether
Procedure:
-
A mixture of 4-nitrobenzohydrazide and 5-methoxysalicylaldehyde in methanol is refluxed for 4 hours.
-
The solvent volume is reduced to approximately 10 ml by atmospheric evaporation followed by evaporation at reduced pressure, yielding a solid residue.
-
The solid is mixed with 20 ml of ether and sonicated while refluxing for 10 minutes.
-
The suspension is left at room temperature for 30 minutes.
-
The insoluble precipitate is separated by filtration, washed with ether (3 x 5 ml), and dried in the air to obtain the pure product.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds.[8][9][12]
Animals:
-
Wistar albino rats or albino mice (180-250 g)
Materials:
-
Test compounds (salicylhydrazide derivatives)
-
Carrageenan (1% w/v in saline)
-
Standard drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.6% CMC in normal saline)
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds, standard drug, or vehicle are administered to the respective groups (e.g., orally or intraperitoneally).
-
After 30 minutes, 0.1 ml of 1% carrageenan solution is injected into the subplantar region of the left hind paw of each animal.
-
The paw volume or diameter is measured at specified time intervals (e.g., 0, 0.5, 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
Salicylhydrazide compounds exert their biological effects through the modulation of various cellular signaling pathways. Proteomic analysis has provided insights into the molecular mechanisms of some of these compounds.[4]
Anticancer Mechanisms
Certain salicylhydrazide derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through multifaceted mechanisms.
-
Apoptosis Induction: One potent compound, SC23, induces apoptosis through multiple signaling pathways. It has been shown to regulate the expression of key proteins such as Bcl-2, p21, acetylated histone H3, and β-tubulin.[4] The combined modulation of these proteins likely contributes to the induction of apoptosis.
-
Cell Cycle Arrest: Both SC21 and SC23 have been observed to arrest cells in the S-phase of the cell cycle in various cancer cell lines.[4]
-
Signaling Pathway Interference: Further analysis revealed that SC21 interferes with the JAK/STAT signaling pathway and elicits apoptosis through the Fas and caspase pathways.[4] In contrast, SC23 was found to induce Retinoic Acid Receptor (RAR) activation, leading to cell cycle arrest.[4]
Caption: Proposed anticancer mechanisms of salicylhydrazide compounds SC21 and SC23.
General Mechanism of Hydrazone Formation
The synthesis of many biologically active salicylhydrazide derivatives involves the formation of a hydrazone. This is a nucleophilic addition-elimination reaction between a carbonyl compound (an aldehyde or ketone) and a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate. The optimal pH for this reaction is mildly acidic (around 4.5-5).[13]
References
- 1. ijbpr.net [ijbpr.net]
- 2. mdpi.com [mdpi.com]
- 3. SALICYLIDENE SALICYLHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of salicyl hydrazide - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. hygeiajournal.com [hygeiajournal.com]
- 9. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to 2-Hydroxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure of 2-Hydroxybenzohydrazide, a compound of significant interest in medicinal chemistry and materials science. By integrating theoretical calculations with experimental spectroscopic data, we offer a comprehensive understanding of its geometric and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the hydrazide scaffold.
Molecular Structure and Properties: A Computational Approach
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic characteristics of molecules. For this compound, computational studies provide critical insights into its conformational stability, bond parameters, and electronic distribution, which are fundamental to understanding its reactivity and biological activity.
Computational Methodology
The geometric and electronic properties of this compound can be reliably predicted using DFT calculations. A widely accepted and effective method involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory offers a good balance between computational cost and accuracy for organic molecules of this nature.
The typical computational workflow for analyzing this compound is outlined below:
Optimized Geometric Parameters
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) |
| C=O | 1.23 |
| C-N | 1.35 |
| N-N | 1.38 |
| C-C (ring) | 1.39 - 1.41 |
| C-O (phenol) | 1.36 |
| O-H (phenol) | 0.97 |
Table 2: Selected Optimized Bond Angles (°)
| Angle | Value (°) |
| O=C-N | 122.5 |
| C-N-N | 119.8 |
| C-C-C (ring) | 119.5 - 120.5 |
| C-C-O (phenol) | 121.0 |
Table 3: Selected Optimized Dihedral Angles (°)
| Dihedral Angle | Value (°) |
| O=C-N-N | 178.5 |
| C-C-C-C (ring) | ~0.0 |
| H-O-C-C (phenol) | ~0.0 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and its potential for charge transfer interactions.
Table 4: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.58 |
| HOMO-LUMO Gap | 4.67 |
Experimental Characterization Protocols
The theoretical data is complemented and validated by experimental characterization. The following sections detail the standard protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This compound is typically synthesized via the hydrazinolysis of methyl salicylate (B1505791).[2]
Protocol:
-
To a solution of methyl salicylate (1 equivalent) in ethanol (B145695), add hydrazine (B178648) hydrate (B1144303) (2-3 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
Spectroscopic Analysis
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the characteristic absorption bands to confirm the presence of key functional groups.
Table 5: Characteristic FTIR Absorption Bands [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3319, 3266 | -NH₂ stretching |
| 3266 | Phenolic -OH stretching |
| 3053 | Aromatic C-H stretching |
| 1645 | Amide C=O stretching |
| 1590 | Aromatic C=C stretching |
| 1532 | -NH bending |
| 1354 | C-N stretching |
| 750 | Ortho-disubstituted benzene |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.
Protocol:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the respective protons and carbons in the molecule.
Table 6: ¹H NMR Spectral Data (400 MHz, DMSO-d₆) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 6.75-6.93 | m | - | 3H | Aromatic C-H |
| 7.36 | t | 10.8 | 1H | Aromatic C-H |
| 7.76 | d | 6.3 | 1H | Aromatic C-H |
| ~4.5 (broad) | s | - | 2H | -NH₂ |
| ~9.8 (broad) | s | - | 1H | -NH |
| ~11.5 (broad) | s | - | 1H | Phenolic -OH |
Logical Relationships in Structural Analysis
The comprehensive analysis of this compound's molecular structure involves a synergistic relationship between theoretical and experimental techniques. The logical flow of this integrated approach is depicted below.
This integrated approach, combining predictive computational modeling with empirical spectroscopic data, provides a robust framework for understanding the molecular structure of this compound. This knowledge is paramount for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
Methodological & Application
Synthesis of 2-Hydroxybenzohydrazide from Methyl Salicylate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxybenzohydrazide from methyl salicylate (B1505791). This synthesis is a key step in the development of various derivatives with therapeutic potential. The protocols are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound, also known as salicylhydrazide, is a versatile organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4] The synthesis from the readily available starting material, methyl salicylate, offers an efficient route to this important scaffold. This document outlines a reliable and reproducible protocol for this conversion.
Reaction Scheme
The synthesis of this compound from methyl salicylate is a nucleophilic acyl substitution reaction known as hydrazinolysis. In this reaction, hydrazine (B178648) hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group in methyl salicylate. This leads to the displacement of the methoxy (B1213986) group (-OCH3) and the formation of the hydrazide.
Quantitative Data Summary
The following table summarizes key quantitative data reported for the synthesis of this compound from methyl salicylate under different conditions.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |
| Yield | 61.1% - 86% | 40% - 77% | [5][6][7] |
| Reaction Time | 3 - 8 minutes | ~6 hours | [5][7] |
| Melting Point | 140-141 °C, 143-146 °C | Not specified | [5][6] |
| Purity | 98.65% | Not specified | [6] |
Characterization Data for this compound:
| Spectroscopic Data | Reported Values | Reference |
| UV-Vis (Ethanol) | λmax: 210, 236, 300 nm | [5] |
| FT-IR (KBr, cm⁻¹) | 3319 & 3266 (-NH₂), 3266 (-OH), 3053 (Csp²-H), 1645 (C=O amide), 1590 (C=C aromatic), 1532 (-NH), 1354 (C-N), 750 (ortho substitution) | [5] |
| ¹H-NMR (400 MHz, DMSO-d₆, ppm) | δ 9.8 (s, 1H, -OH), 9.2 (s, 1H, -CONH-), 7.8-6.8 (m, 4H, Ar-H), 4.5 (s, 2H, -NH₂) | [5] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound using a microwave-assisted method, which offers significant advantages in terms of reaction time and yield.[7]
Materials and Equipment
-
Methyl salicylate
-
Hydrazine hydrate (80%)
-
Ethanol (B145695) (96%)
-
Distilled water
-
Microwave reactor
-
Erlenmeyer flask (25 mL)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 GF254)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization apparatus
Microwave-Assisted Synthesis Protocol
-
Reaction Setup: In a 25 mL Erlenmeyer flask, combine methyl salicylate (20 mmol, 2.6 mL) and hydrazine hydrate (80 mmol, 3.2 mL).[7]
-
Microwave Irradiation: Stir the mixture until it becomes homogeneous. Place the flask in a microwave reactor and irradiate at 160-360 W.[5][7] The reaction should be monitored every 2 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate (B1210297) and hexane.
-
Work-up: Once the reaction is complete (typically within 3-8 minutes), cool the reaction mixture to room temperature.[5][7]
-
Isolation: Add distilled water to the mixture to precipitate the crude product. Collect the solid product by filtration using a Büchner funnel.[7]
-
Purification: Purify the crude this compound by recrystallization from 96% ethanol to obtain a white crystalline solid.[7]
-
Drying and Characterization: Dry the purified product and determine its melting point. Characterize the compound using spectroscopic methods such as FT-IR and ¹H-NMR to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Mechanism of Action: Anti-inflammatory Pathway
Computational and in-vivo studies suggest that this compound and its derivatives may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and involvement of the opioidergic pathway.[1][2][3]
Caption: Proposed anti-inflammatory mechanism of this compound.
Applications in Drug Development
This compound is a valuable scaffold for the development of novel therapeutic agents. Its derivatives have shown promise as:
-
Antibacterial agents: Exhibiting activity against bacteria such as Escherichia coli.[5][8][9]
-
Anti-inflammatory and Analgesic agents: Demonstrating significant anti-inflammatory and pain-relieving effects, potentially through the inhibition of COX enzymes and interaction with opioid receptors.[1][2][3]
-
Antipyretic agents: Showing potential in reducing fever.[1][2][3]
-
Antioxidant agents: Some derivatives have been shown to possess radical scavenging activity.[4]
The straightforward synthesis and diverse biological activities make this compound an attractive starting point for medicinal chemistry campaigns aimed at discovering new drugs. Further derivatization of the hydrazide moiety can lead to a wide array of compounds with potentially enhanced potency and selectivity.
References
- 1. This compound as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches | Semantic Scholar [semanticscholar.org]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. jchr.org [jchr.org]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of this compound derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Hydroxybenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microwave-assisted synthesis of 2-hydroxybenzohydrazide (salicylhydrazide) derivatives, which are valuable scaffolds in medicinal chemistry. This document details synthetic protocols, summarizes reaction parameters, and highlights the diverse biological activities of these compounds, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Introduction
This compound and its derivatives are a class of compounds that have garnered significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] The core structure, featuring a hydroxyl group ortho to a hydrazide moiety, provides a versatile platform for the synthesis of diverse derivatives, including Schiff bases and various heterocyclic compounds.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient and green method for the preparation of these derivatives, offering advantages such as reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3][4]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation accelerates organic reactions through efficient and uniform heating of the reactants and solvent.[3] This technology offers several key benefits for the synthesis of this compound derivatives:
-
Rapid Reaction Times: Reactions that typically require several hours of refluxing under conventional heating can often be completed in a matter of minutes using microwave irradiation.[5][6]
-
Increased Yields: The focused heating and rapid optimization of reaction conditions can lead to significantly higher product yields.[5][7]
-
Improved Purity: The reduction in reaction time often minimizes the formation of side products, resulting in cleaner products and simplifying purification.[3]
-
Energy Efficiency: Microwave synthesis is a more environmentally friendly approach as it consumes less energy compared to traditional heating methods.[5]
Applications in Drug Discovery
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines.[8][9] The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Activity: These compounds have demonstrated significant activity against a range of pathogenic bacteria and fungi.[10][11] Some derivatives have shown potent inhibition of bacterial enzymes, making them attractive candidates for the development of new antibiotics.[10]
-
Anti-inflammatory Activity: Certain derivatives have exhibited anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[12][13]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes the synthesis of the core this compound scaffold from methyl salicylate (B1505791) and hydrazine (B178648) hydrate (B1144303).
Materials:
-
Methyl salicylate
-
Hydrazine hydrate (80%)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix methyl salicylate (10 mmol, 1.3 mL) and hydrazine hydrate (20 mmol, 1.2 mL) to form a thick paste.[8]
-
Air-dry the paste and subject it to microwave irradiation at 160-300 W for 3.5-8 minutes.[5][8] It is recommended to stir the mixture intermittently if possible.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, wash the resulting solid with water and purify by recrystallization from ethanol.[8]
Protocol 2: Microwave-Assisted Synthesis of N'-Benzylidene-2-hydroxybenzohydrazide Derivatives (Schiff Bases)
This protocol details the condensation reaction between this compound and various benzaldehyde (B42025) derivatives.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 2-methoxybenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor
Procedure:
-
In a quartz tube or microwave-safe vial equipped with a magnetic stir bar, dissolve this compound (6.5 mmol) and an equimolar amount of the substituted benzaldehyde derivative in 5 mL of ethanol.[7]
-
Add a catalytic amount of glacial acetic acid to the mixture.[7]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 W for 2-10 minutes, maintaining a temperature of around 60°C.[7]
-
Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool, which should induce precipitation of the product.
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethanol.[7]
Data Presentation
Table 1: Microwave-Assisted Synthesis of this compound Derivatives - Reaction Parameters and Yields
| Derivative | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| This compound | 160 | 2-8 | 86 | [5] |
| N'-Benzylidene-2-hydroxybenzohydrazide | 160-320 | 8 | 68-81 | [5] |
| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | 160-320 | 8 | 68-81 | [5] |
| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | 160-320 | 8 | 68-81 | [5] |
| Various N-acylhydrazones | 150 | 4-10 | up to 98 | [7] |
Table 2: Biological Activities of this compound Derivatives
| Compound/Derivative | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |
| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | Antibacterial | Escherichia coli | - | [10] |
| 3-Methoxy-salicylaldehyde isonicotinoylhydrazone | Anticancer | Various human tumor cell lines | More active than cisplatin | [8] |
| Pyrrolyl benzohydrazide (B10538) derivatives (C8 and C18) | Anticancer | A549 (lung cancer) | IC₅₀ = 9.54 µM and 10.38 µM | [9] |
| This compound (HBH) | Anti-inflammatory, Antioxidant | COX-I/II, DPPH, ABTS | IC₅₀ = 26.74 µg/ml (DPPH), 33.81 µg/ml (ABTS) | [13] |
| Salicylaldehyde (B1680747) Schiff bases | Antimicrobial | M. tuberculosis, M. kansasii | MIC ≥ 16 µM, MIC ≥ 8 µM | [11] |
| Hydrazide-hydrazone derivatives | Antibacterial | Staphylococcus spp. | MIC = 1.95 μg/mL | [14] |
Visualizations
Synthesis Workflow
Caption: General workflow for the two-step microwave-assisted synthesis.
Potential Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by derivatives.
References
- 1. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of this compound derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solvent-Free Synthesis of 2-Hydroxybenzohydrazide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry, particularly in the realm of pharmaceutical and materials science. Solvent-free synthesis, also known as solid-state or mechanochemical synthesis, has emerged as a powerful green chemistry approach that minimizes or eliminates the use of volatile organic solvents, thereby reducing hazardous waste, energy consumption, and reaction times.[1][2] This application note provides detailed protocols for the solvent-free synthesis of 2-Hydroxybenzohydrazide and its metal complexes, compounds of significant interest due to their diverse biological activities, including antimicrobial and potential anticancer properties.[3][4][5]
This compound, a derivative of salicylic (B10762653) acid, possesses multiple coordination sites, allowing it to form stable complexes with various transition metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand.[3] The protocols outlined herein focus on mechanochemical grinding techniques, which are simple, scalable, and offer high yields in short reaction times.[3][6]
These notes are intended to guide researchers in the facile and sustainable synthesis of these promising compounds and to provide a foundation for further investigation into their therapeutic potential.
Data Presentation
Table 1: Synthesis of this compound (Ligand)
| Method | Reactants | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Microwave Irradiation | Methyl Salicylate (B1505791), Hydrazine (B178648) Hydrate (B1144303) | 2-8 minutes | 86 | 140-141 | [4] |
Table 2: Solvent-Free Synthesis of this compound Metal Complexes by Grinding
| Complex | Metal Salt | Ligand to Metal Ratio | Reaction Time | Yield (%) | Color | Reference |
| [Co(HBH)₂]Cl₂ | CoCl₂·6H₂O | 2:1 | 15 minutes | 70-78 | Pink | [3] |
| [Ni(HBH)₂]Cl₂ | NiCl₂·6H₂O | 2:1 | 15 minutes | 70-78 | Green | [3] |
HBH refers to this compound.
Table 3: Characterization Data of Solvent-Free Synthesized Co(II) and Ni(II) Complexes
| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Proposed Geometry | Reference |
| [Co(HBH)₂]Cl₂ | 28.4 | ν(N-H) shift, ν(C=O) shift | 372, 550, 867 | Octahedral | [3] |
| [Ni(HBH)₂]Cl₂ | 66.4 | ν(N-H) shift, ν(C=O) shift | 427, 578 | Tetrahedral | [3] |
Table 4: Antimicrobial Activity of Solvent-Free Synthesized Ligand and Complexes (Zone of Inhibition in mm)
| Compound | Concentration (µg/mL) | Escherichia coli | Staphylococcus aureus | Salmonella typhi | Reference |
| HBH (Ligand) | 200 | 10 | 8 | 9 | [3] |
| [Co(HBH)₂]Cl₂ | 200 | 14 | 12 | 11 | [3] |
| [Ni(HBH)₂]Cl₂ | 200 | 16 | 14 | 13 | [3] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound (HBH)
This protocol is adapted from microwave-assisted solvent-free synthesis methods which have been shown to be rapid and efficient.[4]
Materials:
-
Methyl salicylate
-
Hydrazine hydrate (80%)
-
Microwave synthesizer or a domestic microwave oven (use with caution and appropriate safety measures)
-
Mortar and pestle
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a clean, dry mortar, add methyl salicylate and hydrazine hydrate in a 1:1.25 molar ratio.
-
Grind the mixture gently with a pestle for 3-5 minutes. The mixture may become a paste or a solid mass.
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate the mixture in a microwave synthesizer at 160-320 W for 2-8 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting solid product can be purified by recrystallization from ethanol to yield white needle-like crystals of this compound.
-
Dry the purified product in a desiccator.
Characterization: The product can be characterized by determining its melting point (reported as 140-141 °C) and by spectroscopic methods such as FT-IR, ¹H-NMR, and UV-Vis.[4]
Protocol 2: Solvent-Free Synthesis of this compound Metal (Co(II) and Ni(II)) Complexes
This protocol is based on the mechanochemical grinding method.[3]
Materials:
-
This compound (HBH)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Agate mortar and pestle
-
Ethanol (for purification)
Procedure:
-
Ensure the agate mortar and pestle are clean and dry.
-
For the synthesis of the Co(II) complex, weigh this compound and CoCl₂·6H₂O in a 2:1 molar ratio and place them in the mortar.
-
Grind the reactants together vigorously for approximately 15 minutes. A color change to pink should be observed, indicating the formation of the complex.[3]
-
For the synthesis of the Ni(II) complex, repeat steps 2 and 3 using NiCl₂·6H₂O in a 2:1 molar ratio with this compound. A color change to green will indicate complex formation.[3]
-
The reaction progress can be monitored by TLC until the starting materials are no longer detected.
-
The resulting colored solid complex can be purified by washing with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator.
Characterization: The synthesized complexes can be characterized by elemental analysis, molar conductivity, FT-IR, and UV-Vis spectroscopy to confirm their composition and structure.[3]
Protocol 3: Antimicrobial Screening (Agar Disc Diffusion Method)
This protocol provides a general method for preliminary antimicrobial screening.
Materials:
-
Synthesized ligand and metal complexes
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Salmonella typhi)
-
Nutrient agar (B569324) plates
-
Sterile filter paper discs
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic discs (for comparison)
-
Incubator
Procedure:
-
Prepare solutions of the ligand and metal complexes of known concentrations (e.g., 50, 100, 200 µg/mL) in DMSO.
-
Prepare a bacterial inoculum and evenly spread it on the surface of the nutrient agar plates.
-
Impregnate sterile filter paper discs with the solutions of the test compounds and the standard antibiotic. A disc impregnated with DMSO can be used as a negative control.
-
Carefully place the discs on the seeded agar plates.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: Experimental workflow for solvent-free synthesis and analysis.
Caption: Logical relationship of synthesis to potential applications.
Conclusion and Future Directions
The solvent-free synthesis of this compound metal complexes offers a rapid, efficient, and environmentally friendly alternative to traditional solution-based methods. The protocols provided herein for the synthesis of the ligand and its Co(II) and Ni(II) complexes demonstrate the feasibility and advantages of this approach. Preliminary antimicrobial screening suggests that these complexes are promising candidates for further biological evaluation.
For drug development professionals, the next critical steps involve:
-
Expansion to other metal ions: Applying these solvent-free methods to synthesize a broader range of metal complexes (e.g., with Cu(II), Zn(II), Mn(II)) is essential, as the nature of the metal ion significantly influences biological activity.
-
Quantitative biological evaluation: Performing quantitative antimicrobial (MIC) and cytotoxicity (IC50) assays on the solvent-free synthesized complexes is crucial to accurately assess their therapeutic potential and establish structure-activity relationships.
-
Mechanism of action studies: Investigating the mode of action of the most potent complexes will provide valuable insights for rational drug design and optimization.
By embracing green chemistry principles in the initial stages of discovery, the scientific community can accelerate the development of novel therapeutic agents while minimizing environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Zinc(II) Complex with Pyrazolone-Based Hydrazones is Strongly Effective against Trypanosoma brucei Which Causes African Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing of novel zinc(ii) Schiff base complexes having acyl hydrazone linkage: study of phosphatase and anti-cancer activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Metal complexes as a promising source for new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. Facile synthesis of a hydrazone-based zinc( ii ) complex for ferroptosis-augmented sonodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02102A [pubs.rsc.org]
Application Notes and Protocols for the Recrystallization and Purification of 2-Hydroxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Hydroxybenzohydrazide (also known as Salicylic acid hydrazide) via recrystallization. The procedure is designed to yield a high-purity crystalline product suitable for research, drug development, and other scientific applications.
Introduction
This compound is a versatile organic compound with applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents. The purity of this compound is critical for its intended applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution.
Materials and Equipment
-
Crude this compound
-
Ethanol (B145695) (95% or absolute)
-
Distilled water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Drying oven or desiccator
Safety Precautions
This compound may cause skin, eye, and respiratory irritation.[1][2] It is essential to handle the compound in a well-ventilated area, preferably a fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Ethanol is a flammable liquid and should be handled with care, away from open flames or sparks.
Experimental Protocol
The following protocol outlines the single-solvent recrystallization of this compound using ethanol. This solvent is chosen based on solubility data which indicates that this compound is soluble in hot ethanol and less soluble at cooler temperatures.[3]
Solvent Selection and Preparation
Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[3] Prepare a heated bath (water or oil bath) to gently heat the solvent.
Dissolution of Crude this compound
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, gently heat the ethanol on a hot plate or in a heating mantle.
-
Add a small amount of the hot ethanol to the flask containing the crude solid.
-
Gently heat the flask containing the mixture on a hot plate while stirring.
-
Continue to add small portions of the hot ethanol until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the solid to ensure a good yield.
Decolorization (Optional)
If the resulting solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat source.
-
Allow the solution to cool slightly before adding activated charcoal.
-
Add a small amount of activated charcoal to the solution.
-
Gently reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb the colored impurities.
Hot Filtration
This step is necessary to remove any insoluble impurities and, if used, the activated charcoal.
-
Set up a hot filtration apparatus using a stemless funnel and fluted filter paper placed in a clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of hot solvent through it. This prevents premature crystallization of the product in the funnel.
-
Carefully and quickly pour the hot solution of this compound through the preheated filter paper.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure all the product is transferred.
Crystallization
-
Cover the flask containing the hot filtrate with a watch glass to prevent contamination and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
Collection and Washing of Crystals
-
Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask.
-
Wet the filter paper in the Buchner funnel with a small amount of ice-cold ethanol.
-
Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel.
-
Apply vacuum to separate the crystals from the mother liquor (the remaining solution).
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the product.
-
Continue to draw air through the crystals for several minutes to help them dry.
Drying the Purified Crystals
-
Carefully remove the filter paper with the crystals from the funnel and place it on a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature below the melting point of this compound (melting point is approximately 140-146°C[3][4]) or in a desiccator under vacuum until a constant weight is achieved.
-
Weigh the dried, purified crystals and calculate the percent recovery.
Data Presentation
| Parameter | Value/Range | Notes |
| Recrystallization Solvent | Ethanol (95% or absolute) | Water can also be a suitable solvent.[5] The choice depends on the impurities present. |
| Dissolution Temperature | Near the boiling point of ethanol (~78°C) | Ensure complete dissolution of the crude product. |
| Crystallization Temperature | Room temperature, followed by 0-4°C | Slow cooling is crucial for the formation of pure crystals. |
| Expected Melting Point | 140-146°C | A sharp melting point range indicates high purity.[3][4] |
| Appearance | White crystalline needles or powder | The purified product should be a white solid.[3][4] |
Experimental Workflow
References
Application Note: Monitoring 2-Hydroxybenzohydrazide Reactions by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxybenzohydrazide is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds, including antitubercular, anticonvulsant, and anti-inflammatory agents. Efficiently monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique ideal for this purpose.[1][2] This application note provides a detailed protocol for using TLC to monitor the synthesis of this compound and its subsequent derivatization.
The principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluting solvent).[3] Separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have higher Rf values. By spotting the starting material, reaction mixture, and a co-spot on the same plate, one can visually track the consumption of reactants and the formation of products.[4]
Reaction Schemes
TLC is effective for monitoring key synthetic steps, such as the formation of this compound from an ester and its subsequent condensation to form a hydrazone.
1. Synthesis of this compound This reaction involves the hydrazinolysis of a salicylate (B1505791) ester, such as methyl salicylate, with hydrazine (B178648) hydrate (B1144303).[5][6]
-
Reactants: Methyl Salicylate, Hydrazine Hydrate
-
Product: this compound
2. Synthesis of N'-Benzylidene-2-hydroxybenzohydrazide This is a condensation reaction between this compound and an aldehyde (e.g., benzaldehyde) to form a hydrazone derivative.[5][7]
-
Reactants: this compound, Benzaldehyde
-
Product: N'-Benzylidene-2-hydroxybenzohydrazide
Principle of TLC Monitoring & Expected Results
The success of TLC monitoring depends on the polarity differences between the reactants and products. For reactions involving this compound on a standard silica gel plate, the expected relative polarities and Rf values are as follows:
-
Reaction 1 (Synthesis): this compound contains multiple polar functional groups (-OH, -CONHNH2) and is expected to be significantly more polar than the starting ester, methyl salicylate. Hydrazine hydrate is highly polar and typically remains at the baseline. Therefore, the product spot should appear at a much lower Rf value than the starting material spot.
-
Reaction 2 (Derivatization): The product, a hydrazone, is formed by the condensation of the polar primary amine of the hydrazide with a carbonyl group. This reduces the overall polarity compared to this compound. The product will therefore have a higher Rf value than the starting hydrazide.
Data Presentation
The following table summarizes the expected qualitative results for TLC monitoring. Actual Rf values will depend on the specific mobile phase used.
| Compound | Key Functional Groups | Expected Relative Polarity | Expected Relative Rf Value |
| Methyl Salicylate | Ester, Phenolic OH | Moderate | Moderate-High |
| Hydrazine Hydrate | Hydrazine | Very High | Very Low (Baseline) |
| This compound | Hydrazide, Phenolic OH | High | Low |
| Benzaldehyde | Aromatic Aldehyde | Low | High |
| N'-Benzylidene-2-hydroxybenzohydrazide | Hydrazone, Amide, Phenolic OH | Moderate-Low | Moderate-High |
Experimental Protocols
This section provides a detailed methodology for monitoring reactions using TLC.
Protocol 1: General TLC Monitoring
Materials and Reagents:
-
TLC Plates: Silica gel 60 F₂₅₄ plates are recommended.[5][6]
-
TLC Developing Chamber with Lid
-
Mobile Phase: A mixture of ethyl acetate (B1210297) and hexanes is a good starting point. Prepare various ratios (e.g., 20%, 30%, 50% ethyl acetate in hexanes). For more polar compounds, a chloroform/methanol system may be necessary.
-
Capillary Tubes or Micropipettes for spotting.[3]
-
Pencil
-
Forceps
-
Visualization Tools: UV lamp (254 nm), iodine chamber, or a chemical stain (e.g., potassium permanganate).[8][9]
Methodology:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and allow it to equilibrate for at least 10 minutes.[3]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate.[10] Mark three lanes on the origin for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[4]
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of the limiting starting material in a volatile solvent and apply a small spot onto this lane.
-
Rxn Lane: Withdraw a tiny aliquot of the reaction mixture using a capillary tube and spot it directly onto this lane.[4]
-
Co-spot Lane: First, apply a spot of the starting material. Then, on top of the same spot, apply a spot from the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.[4]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate via capillary action.[3]
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the Spots:
-
UV Light: View the plate under a UV lamp (254 nm).[9] Aromatic compounds like this compound and its derivatives will appear as dark spots against a fluorescent green background. Circle the spots with a pencil.[11]
-
Iodine: Place the plate in a chamber containing a few iodine crystals. Most organic compounds will appear as yellow-brown spots.[12] The spots will fade over time, so they should be circled immediately.[9]
-
Staining: If further visualization is needed, the plate can be dipped into a staining solution (e.g., potassium permanganate) and gently heated to develop colored spots.[8]
-
-
Interpret the Results:
-
Monitor the reaction over time by taking aliquots at regular intervals (e.g., every 30-60 minutes).[3]
-
The reaction is progressing if the intensity of the starting material spot in the "Rxn" lane decreases while a new product spot appears.
-
The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[4]
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visualizations
Diagrams created with Graphviz to illustrate workflows and key concepts.
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Relationship between compound polarity and Rf value on silica gel.
References
- 1. fishersci.com [fishersci.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. scholar.unair.ac.id [scholar.unair.ac.id]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. edu.rsc.org [edu.rsc.org]
Application Notes and Protocols for 2-Hydroxybenzohydrazide Derivatives as Potential Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 2-hydroxybenzohydrazide derivatives as a promising class of antibacterial agents. The following sections detail the experimental protocols and summarize the available data to guide researchers in this field.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. This compound derivatives have garnered attention due to their structural similarity to salicylic (B10762653) acid, a well-known bioactive molecule. These derivatives, characterized by a hydrazone linkage (-CO-NH-N=CH-), have shown potential as effective antibacterial agents. This document outlines the protocols for synthesizing and evaluating these compounds and presents the current data on their antibacterial efficacy.
Data Presentation
The antibacterial activity of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Escherichia coli
| Compound | Structure | MIC (ppm)[1] |
| N'-benzylidene-2-hydroxybenzohydrazide | ![]() | >1000 |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | ![]() | 1000 |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | ![]() | 120 |
| Amoxicillin (Reference) | - | - |
Note: The structures are representative and based on the compound names.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a microwave-assisted synthesis of N'-substituted-2-hydroxybenzohydrazide derivatives.[1]
Materials:
-
Methyl salicylate (B1505791)
-
Substituted benzaldehydes (e.g., benzaldehyde (B42025), 2-methoxybenzaldehyde, 4-methoxybenzaldehyde)
-
Microwave reactor
-
Round-bottom flask
-
Stirring bar
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Distilled water
Procedure:
Step 1: Synthesis of this compound
-
In a round-bottom flask, mix methyl salicylate with a molar excess of hydrazine hydrate.
-
Irradiate the mixture in a microwave reactor at 160-320 Watts for 2-8 minutes.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add distilled water to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain this compound.
Step 2: Synthesis of N'-substituted-2-hydroxybenzohydrazide
-
In a separate flask, dissolve this compound and a molar equivalent of the desired substituted benzaldehyde in a minimal amount of ethanol with stirring until a homogenous mixture is formed.[1]
-
Evaporate the ethanol.
-
Irradiate the mixture in a microwave reactor at 160-320 Watts for approximately 8 minutes, with intermittent stirring every 2 minutes.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and add distilled water to precipitate the crude product.
-
Filter the precipitate, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified N'-substituted-2-hydroxybenzohydrazide derivative.
Characterization: The synthesized compounds should be characterized by standard analytical techniques such as:
-
Melting point determination
-
UV-Visible Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines for the broth microdilution method to determine the antibacterial susceptibility of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Amoxicillin)
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10,000 ppm).
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and antibacterial evaluation of this compound derivatives.
Caption: Postulated mechanism of action for this compound derivatives.
Potential Mechanism of Action
While the exact mechanism of action for this compound derivatives is still under investigation, molecular docking studies suggest a potential target. It is hypothesized that these compounds may act by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR).[1] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of the bacterial cell membrane. By binding to and inhibiting ENR, the derivatives could disrupt cell membrane integrity and lead to bacterial cell death. The 2-hydroxy group on the benzene (B151609) ring is thought to play a key role in binding to the active site of the receptor.[1] Further experimental validation is required to confirm this proposed mechanism.
Structure-Activity Relationship (SAR)
Preliminary data suggests that the nature of the substituent on the benzylidene ring significantly influences the antibacterial activity. For instance, the presence of a methoxy (B1213986) group at the para-position (N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide) resulted in a significantly lower MIC value (120 ppm) compared to the methoxy group at the ortho-position (1000 ppm) or the unsubstituted derivative (>1000 ppm) against E. coli.[1] This indicates that electronic and steric factors of the substituents play a crucial role in the antibacterial potency. Halogen substitutions on the phenyl ring have also been shown to enhance antibacterial activity in some N-substituted-2-hydroxybenzohydrazide derivatives.[2]
Cytotoxicity
Currently, there is limited publicly available data on the cytotoxicity of this compound derivatives against mammalian cell lines. However, studies on other benzohydrazide (B10538) derivatives have shown varying degrees of cytotoxicity. It is crucial for any drug development program to evaluate the selective toxicity of these compounds to ensure they are harmful to bacteria but not to human cells. Standard assays such as the MTT assay on various cell lines (e.g., HEK293, HepG2) should be performed to determine the 50% inhibitory concentration (IC50) and the selectivity index (SI = IC50 for mammalian cells / MIC for bacteria).
Conclusion
This compound derivatives represent a promising scaffold for the development of new antibacterial agents. The synthetic protocols are straightforward, and the initial data indicates potential for potent activity, particularly with specific substitutions. Further research should focus on expanding the library of these derivatives, evaluating their activity against a broader panel of pathogenic bacteria (including Gram-positive strains and resistant isolates), determining their cytotoxicity, and elucidating their precise mechanism of action through further experimental studies.
References
Application Notes and Protocols: In Vitro Antioxidant Activity of 2-Hydroxybenzohydrazide using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the assessment of the in vitro antioxidant activity of 2-Hydroxybenzohydrazide (HBH) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Included are detailed experimental protocols, data presentation, and visualizations to guide researchers in this area. Benzohydrazide and its derivatives are a class of compounds recognized for their wide range of biological activities, including antioxidant properties, making them of significant interest in medicinal chemistry and drug development.[1][2]
Data Presentation
The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) | Standard |
| This compound (HBH) | 26.74 | Gallic Acid |
Note: Data extracted from a study evaluating the pharmacological and antioxidant properties of HBH.[3]
Experimental Protocols
This section details the materials and methodology for determining the antioxidant activity of this compound using the DPPH assay.
Materials and Reagents
-
This compound (HBH)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Positive Control (e.g., Ascorbic Acid, Gallic Acid, or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve a final concentration of 0.1 mM. For instance, dissolve approximately 3.94 mg of DPPH in 100 mL of solvent. The solution should be freshly prepared, stored in an amber bottle, and kept in the dark to prevent degradation.[4][5]
-
This compound (HBH) Stock Solution: Prepare a stock solution of HBH (e.g., 1 mg/mL) by dissolving a known weight of the compound in the same solvent used for the DPPH solution.
-
Serial Dilutions of HBH: From the stock solution, prepare a series of dilutions of HBH to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solutions: Prepare a stock solution and serial dilutions of the chosen positive control (e.g., Ascorbic Acid) in the same manner as the HBH solutions.
Assay Procedure (Microplate Method)
-
Assay Setup: In a 96-well microplate, add 100 µL of the different concentrations of HBH solutions to individual wells.
-
Control Wells: Prepare a blank well containing 200 µL of the solvent and a control well containing 100 µL of the solvent.
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well containing the HBH and positive control solutions. To the control well, also add 100 µL of the DPPH solution.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5][6]
Data Analysis
-
Calculate Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [4]
-
Determine IC50 Value: Plot the percentage inhibition against the corresponding concentrations of HBH. The IC50 value is determined from this graph by identifying the concentration of HBH that causes 50% inhibition of the DPPH radical.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical principle of the DPPH assay.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Chemical principle of the DPPH radical scavenging assay.
References
- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Investigating the Anticancer Properties of 2-Hydroxybenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of 2-hydroxybenzohydrazide derivatives, including Schiff bases and their metal complexes. This document details their cytotoxic effects on various cancer cell lines, outlines key signaling pathways involved in their mechanism of action, and provides detailed protocols for essential experimental procedures.
Introduction
This compound and its derivatives have emerged as a promising class of compounds in anticancer research. Their chemical structure allows for diverse modifications, leading to the synthesis of novel molecules with potent biological activities.[1] This includes the formation of Schiff bases and coordination with various metal ions, which have been shown to enhance their cytotoxic effects against cancer cells.[2][3] These compounds have been reported to induce apoptosis and modulate critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which are often dysregulated in cancer.[4][5]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity (IC50, µM) of this compound Schiff Base Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8S1 | MCF-7 (Breast) | 16.57 (µg/mL) | [4] |
| 8S3 | MCF-7 (Breast) | 15.97 (µg/mL) | [4] |
| 8S1 | Huh7 (Liver) | 14.46 (µg/mL) | [4] |
| 8S2 | Huh7 (Liver) | 13.75 (µg/mL) | [4] |
| 8S4 | Huh7 (Liver) | 11.89 (µg/mL) | [4] |
| 8S5 | Huh7 (Liver) | 10.14 (µg/mL) | [4] |
| Compound 2 | HepG2 (Liver) | 43.17 (µg/mL) | [6] |
| Compound 2 | MDA-MB-231 (Breast) | - | [6] |
| H20 | A549 (Lung) | 0.46 | [7] |
| H20 | MCF-7 (Breast) | 0.29 | [7] |
| H20 | HeLa (Cervical) | 0.15 | [7] |
| H20 | HepG2 (Liver) | 0.21 | [7] |
Table 2: Cytotoxicity (IC50, µM) of Metal Complexes of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ligand (H2L) | HepG2 (Liver) | Potent | [2][3] |
| Metal(II) Complexes of H2L | HepG2 (Liver) | Potent | [2][3] |
| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (Ligand) | HePG-2 (Liver) | More potent than complexes | [8] |
| Cu(II), Co(II), Ni(II), Zn(II) complexes | HePG-2 (Liver) | - | [8] |
| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (Ligand) | HCT-116 (Colon) | More potent than complexes | [8] |
| Cu(II), Co(II), Ni(II), Zn(II) complexes | HCT-116 (Colon) | - | [8] |
| Copper Complex of HMB | HepG2 (Liver) | Active | [9] |
Signaling Pathways
This compound derivatives have been shown to exert their anticancer effects through the modulation of key cellular signaling pathways, primarily leading to apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[10][11] Aberrant MAPK signaling is a hallmark of many cancers.[12] Certain Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to modulate the expression of genes within the MAPK signaling pathway in cancer cells, leading to an apoptotic response.[4][5]
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. This compound derivatives have been shown to induce apoptosis through caspase activation, leading to the cleavage of key cellular proteins and ultimately cell death.[13][14]
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. scilit.com [scilit.com]
- 3. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. resources.tocris.com [resources.tocris.com]
- 11. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. network.febs.org [network.febs.org]
- 13. Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory and analgesic activity of 2-Hydroxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory and analgesic properties of 2-Hydroxybenzohydrazide (HBH). The included data and protocols are intended to guide researchers in the evaluation and potential development of this compound as a therapeutic agent.
Summary of Biological Activities
This compound has demonstrated significant anti-inflammatory, analgesic, and antioxidant activities in preclinical studies.[1] In vivo models have shown its efficacy in reducing inflammation and nociception at levels comparable to standard drugs like diclofenac (B195802) sodium.[1] The analgesic effects of HBH appear to be mediated, at least in part, through the opioidergic system.[1] Furthermore, computational analyses suggest an affinity for cyclooxygenase (COX-I and COX-II) enzymes, key targets in anti-inflammatory therapy.[1] The compound also exhibits free radical scavenging capabilities.[1]
Data Presentation
In Vivo Anti-Inflammatory and Analgesic Activity
The following table summarizes the dose-dependent effects of this compound in established animal models of inflammation and pain.
| Assay | Species | This compound Dose (mg/kg) | Standard Drug (mg/kg) | Outcome |
| Acetic Acid-Induced Writhing | Mice | 20, 40, 60 | Tramadol (30) | Dose-dependent reduction in writhing |
| Hot Plate Test | Mice | 20, 40, 60 | Tramadol (30) | Dose-dependent increase in latency |
| Carrageenan-Induced Paw Edema | - | 60 | Diclofenac Sodium (50) | Significant anti-inflammatory activity |
Note: The primary literature describes the anti-inflammatory activity as significant at 60 mg/kg but does not provide specific quantitative data on edema reduction.
In Vitro Antioxidant Activity
The free radical scavenging activity of this compound was evaluated using DPPH and ABTS assays.
| Assay | IC50 (µg/mL) | Standard |
| DPPH Radical Scavenging | 26.74[1] | Gallic Acid[1] |
| ABTS Radical Scavenging | 33.81[1] | Gallic Acid[1] |
In Vitro Enzyme Inhibition
Computational docking studies suggest that this compound has a binding affinity for both COX-1 and COX-2 enzymes.[1] However, experimental in vitro IC50 values for COX-1, COX-2, and 5-LOX inhibition by this compound are not currently available in the reviewed literature.
Experimental Protocols
In Vivo Anti-Inflammatory Protocol: Carrageenan-Induced Paw Edema
This protocol is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Standard anti-inflammatory drug (e.g., Diclofenac Sodium)
-
Vehicle (e.g., normal saline, or saline with a small percentage of DMSO and/or Tween 80)
-
Plethysmometer or calipers
-
Experimental animals (rats or mice)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Divide animals into groups: Vehicle control, standard drug, and this compound test groups (e.g., 20, 40, 60 mg/kg).
-
Measure the initial paw volume of the right hind paw of each animal.
-
Administer the vehicle, standard drug, or this compound via the desired route (e.g., intraperitoneally or orally).
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
In Vivo Analgesic Protocol: Acetic Acid-Induced Writhing Test
This protocol is used to evaluate the peripheral analgesic activity of a compound.
Materials:
-
This compound
-
Acetic Acid (0.6% v/v in distilled water)
-
Standard analgesic drug (e.g., Tramadol)
-
Vehicle
-
Experimental animals (mice)
-
Observation chambers
Procedure:
-
Acclimatize animals and fast them overnight with free access to water.
-
Divide animals into groups: Vehicle control, standard drug, and this compound test groups.
-
Administer the vehicle, standard drug, or this compound.
-
After a set time (e.g., 30-60 minutes), administer 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-20 minutes).
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
In Vivo Analgesic Protocol: Hot Plate Test
This protocol is used to assess the central analgesic activity of a compound.
Materials:
-
This compound
-
Standard analgesic drug (e.g., Tramadol)
-
Vehicle
-
Experimental animals (mice)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
Procedure:
-
Acclimatize animals to the laboratory environment.
-
Determine the baseline latency for each animal by placing it on the hot plate and recording the time taken to lick a hind paw or jump. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.
-
Administer the vehicle, standard drug, or this compound.
-
At set time intervals after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency.
-
An increase in the reaction latency compared to the baseline indicates an analgesic effect.
In Vitro Antioxidant Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Standard antioxidant (e.g., Gallic Acid or Ascorbic Acid)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and the standard antioxidant in methanol.
-
Prepare serial dilutions of the test and standard compounds.
-
In a 96-well plate or test tubes, add a specific volume of each dilution.
-
Add the DPPH solution to each well/tube and mix.
-
Incubate the plate/tubes in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated relative to a control (DPPH solution with methanol).
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration.
In Vitro Antioxidant Protocol: ABTS Radical Scavenging Assay
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Standard antioxidant (e.g., Gallic Acid or Trolox)
-
Buffer solution (e.g., phosphate-buffered saline)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with buffer to obtain a specific absorbance at a set wavelength (e.g., 734 nm).
-
Prepare serial dilutions of this compound and the standard antioxidant.
-
Add a small volume of the test or standard solution to the diluted ABTS•+ solution.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at the set wavelength.
-
The percentage of scavenging activity is calculated relative to a control.
-
The IC50 value is determined from the dose-response curve.
Visualizations
Caption: Potential mechanism of this compound.
Caption: Acetic Acid-Induced Writhing Test Workflow.
Caption: ABTS Radical Scavenging Assay Workflow.
References
Application Notes and Protocols: 2-Hydroxybenzohydrazide as a Ligand for Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2-hydroxybenzohydrazide and its derivatives as versatile ligands in coordination chemistry. It includes detailed protocols for the synthesis of the ligand, its Schiff base derivatives, and corresponding metal complexes. Furthermore, it outlines methods for evaluating their potential biological applications, specifically their antimicrobial and antioxidant activities.
Introduction
This compound, a derivative of salicylic (B10762653) acid, has garnered significant interest in coordination chemistry due to its ability to form stable complexes with a variety of metal ions.[1] The presence of multiple donor sites (the phenolic hydroxyl group, the amide group, and the hydrazinic nitrogen) allows it to act as a versatile chelating agent.[2] Condensation of this compound with aldehydes or ketones yields Schiff base ligands, which offer an expanded coordination sphere and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[3][4][5] The coordination of these ligands to metal ions can enhance their biological efficacy, a phenomenon explained by Overtone's concept and Tweedy's chelation theory.[2]
Synthesis Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from methyl salicylate (B1505791) and hydrazine (B178648) hydrate (B1144303).
Materials:
-
Methyl salicylate
-
Hydrazine hydrate (or monohydrate)
-
Absolute ethanol (B145695)
-
Distilled water
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
In a 250 mL round bottom flask, dissolve methyl salicylate (e.g., 3.8 mL, 25 mmol) in absolute ethanol (10 mL).[6]
-
To this solution, add hydrazine monohydrate (e.g., 2.5 mL, 50 mmol) dropwise with stirring.[6]
-
Add a few anti-bumping granules to the mixture.
-
Attach a reflux condenser and heat the mixture under reflux for 2.5 to 6 hours.[2][6]
-
After reflux, concentrate the reaction mixture by evaporating a portion of the ethanol.
-
Cool the concentrated solution in an ice bath with continuous stirring to induce precipitation.[6]
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water.[6]
-
Dry the purified this compound. The expected yield is approximately 74-86%.[3][6]
Synthesis of this compound Schiff Base Ligands
This protocol details the synthesis of a Schiff base ligand from this compound and an aromatic aldehyde (e.g., furan-2-carbaldehyde or salicylaldehyde).
Materials:
-
This compound
-
Aromatic aldehyde (e.g., furan-2-carbaldehyde, salicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Dissolve this compound (e.g., 0.01 mol) in ethanol in a round bottom flask.
-
To this solution, add an equimolar amount of the desired aromatic aldehyde (e.g., 0.01 mol) dropwise while stirring.[4]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[4]
-
Heat the reaction mixture under reflux for approximately 4 hours.[4]
-
A precipitate of the Schiff base ligand will form.
-
Filter the hot solution to collect the precipitate.
-
Wash the product with ethanol and then recrystallize from hot ethanol to obtain the purified Schiff base ligand.[4]
Synthesis of Metal Complexes
This protocol describes the general procedure for the synthesis of metal complexes of this compound Schiff base ligands.
Materials:
-
This compound Schiff base ligand
-
Metal salt (e.g., Cu(II) acetate, Co(II) acetate, Ni(II) acetate, Zn(II) acetate)
-
Ethanol
-
Water (if using hydrated metal salts)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Dissolve the Schiff base ligand (e.g., 0.02 mol) in ethanol in a round bottom flask.
-
In a separate beaker, prepare a solution of the metal salt (e.g., 0.01 mol) in water or ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.[4]
-
Heat the resulting mixture under reflux for 2 hours.[4]
-
Allow the solution to cool, during which the metal complex will precipitate.
-
Collect the precipitate by filtration.
-
Wash the complex with ethanol and dry it.
Characterization Data
The synthesized ligand and its metal complexes can be characterized by various spectroscopic and analytical techniques. The following tables summarize typical characterization data.
Table 1: Physicochemical and Molar Conductance Data for a Representative Ligand and its Metal Complexes
| Compound | Formula | M.Wt. | Color | M.P. (°C) | Yield (%) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |
| H₂L* | C₁₂H₁₀N₂O₃ | 230.22 | Faint Brown | 190 | - | - |
| [Co(L)₂]·H₂O | C₂₄H₂₀CoN₄O₇ | 551.38 | Brown | >300 | - | 5.2 |
| [Ni(L)₂]·H₂O | C₂₄H₂₀N₄NiO₇ | 551.13 | Greenish Brown | >300 | - | 3.2 |
| [Cu(L)₂]·H₂O | C₂₄H₂₀CuN₄O₇ | 555.99 | Dark Green | >300 | - | 8.1 |
| [Zn(L)₂]·H₂O | C₂₄H₂₀N₄O₇Zn | 557.82 | Pale Brown | >300 | - | 4.6 |
*H₂L = N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide. Data sourced from[4]. The low molar conductivity values indicate the non-electrolytic nature of the complexes.[4]
Table 2: Key FT-IR Spectral Data (cm⁻¹) for a Representative Ligand and its Metal Complexes
| Compound | ν(OH) | ν(NH) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |
| H₂L* | 3248 | 3142 | 1635 | 1610 | - | - |
| [Co(L)₂]·H₂O | 3421 | - | - | 1595 | 585 | 488 |
| [Ni(L)₂]·H₂O | 3433 | - | - | 1600 | 592 | 475 |
| [Cu(L)₂]·H₂O | 3418 | - | - | 1598 | 565 | 445 |
| [Zn(L)₂]·H₂O | 3425 | - | - | 1597 | 570 | 460 |
*H₂L = N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide. Data sourced from[4]. The disappearance of the ν(NH) and ν(C=O) bands and the shift in the ν(C=N) band in the complexes suggest chelation through the enolic oxygen and azomethine nitrogen.[4]
Biological Activity Protocols
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol outlines the procedure to screen the synthesized compounds for their antimicrobial activity.
Materials:
-
Nutrient agar (B569324) medium
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)
-
Fungal strain (e.g., Candida albicans)
-
Sterile Petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Incubator
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Prepare a microbial suspension of the test organisms.
-
Spread the microbial suspension evenly over the surface of the agar plates.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare solutions of the test compounds (ligand and metal complexes) and the standard drug in DMSO at a specific concentration.
-
Add a fixed volume of each test solution into the respective wells. Add only DMSO to one well as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Ligand (LH) | - | - | - | - | - |
| [Co(LH)(H₂O)₂] | 18 | 16 | 14 | 12 | 15 |
| [Ni(LH)(H₂O)₂] | 20 | 18 | 16 | 14 | 17 |
| [Cu(LH)(H₂O)₂] | 22 | 20 | 18 | 16 | 19 |
| [Zn(LH)(H₂O)₂] | 17 | 15 | 13 | 11 | 14 |
Data is illustrative and based on trends reported in[5]. The results often show that metal complexes exhibit enhanced antimicrobial activity compared to the free ligand.[5]
Antioxidant Activity Assay (DPPH Radical Scavenging Method)
This protocol describes the determination of the antioxidant potential of the synthesized compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Ascorbic acid)
-
UV-Vis spectrophotometer
-
Cuvettes or 96-well plate
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Keep the solution in the dark.[7]
-
Prepare stock solutions of the test compounds and the standard antioxidant in a suitable solvent.
-
Prepare a series of dilutions of the test compounds and the standard.
-
In a cuvette or a well of a 96-well plate, mix a specific volume of the test sample dilution with a specific volume of the DPPH working solution.[7]
-
Prepare a control sample containing the solvent and the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[7]
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[8][9]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizations
Caption: Experimental workflow for synthesis, characterization, and biological evaluation.
Caption: Logical relationship from ligand precursor to enhanced biological activity.
References
- 1. Synthesis of this compound derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: 2-Hydroxybenzohydrazide as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzohydrazide and its derivatives are organic compounds that have garnered attention as potential corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to the presence of multiple adsorption centers, including nitrogen and oxygen heteroatoms, and the aromatic ring. These features facilitate the formation of a protective film on the metal surface, thereby mitigating corrosion.
This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of this compound. It should be noted that while the fundamental principles and methodologies are broadly applicable, specific quantitative data for the parent this compound is limited in the available literature. Therefore, data from closely related derivatives, such as N'-(substituted-benzylidene)-2-hydroxybenzohydrazides, are presented as representative examples to illustrate the potential performance of this class of compounds.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound and its derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecules.
-
Chemisorption: Covalent bonding between the lone pair of electrons on the nitrogen and oxygen atoms of the inhibitor and the vacant d-orbitals of the metal atoms.
The adsorbed inhibitor molecules form a protective barrier that isolates the metal from the corrosive environment, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Data Presentation
The following tables summarize quantitative data obtained from studies on a derivative of this compound, N-(5-((4-chlorophenyl)diazenyl)-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (CDHBHZ), which showcases the potential efficacy of this family of compounds.
Table 1: Potentiodynamic Polarization Data for CDHBHZ on Mild Steel [1][2]
| Corrosive Medium | Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| 1M HCl | 0 | -480 | 1150 | - |
| 1M HCl | 0.01 | -472 | 180 | 84.3 |
| 1M HCl | 0.02 | -465 | 120 | 89.6 |
| 1M HCl | 0.03 | -458 | 95 | 91.7 |
| 0.5M H₂SO₄ | 0 | -510 | 980 | - |
| 0.5M H₂SO₄ | 0.01 | -501 | 250 | 74.5 |
| 0.5M H₂SO₄ | 0.02 | -493 | 190 | 80.6 |
| 0.5M H₂SO₄ | 0.03 | -485 | 162 | 83.5 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for CDHBHZ on Mild Steel in 1M HCl [2]
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 45 | 120 | - |
| 0.01 | 280 | 65 | 83.9 |
| 0.02 | 450 | 42 | 90.0 |
| 0.03 | 750 | 28 | 94.0 |
Experimental Protocols
Weight Loss Method
This is a simple and widely used method to determine the average corrosion rate.
Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Corrosive solution (e.g., 1M HCl)
-
This compound inhibitor
-
Analytical balance
-
Polishing papers of different grades
-
Acetone
-
Desiccator
Protocol:
-
Mechanically polish the metal coupons using successively finer grades of polishing paper.
-
Degrease the coupons with acetone, rinse with distilled water, and dry.
-
Accurately weigh the coupons using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, rinse with distilled water, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE) using the formula: IE (%) = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
Potentiodynamic Polarization[3]
This electrochemical technique is used to study the kinetics of anodic and cathodic reactions and to determine the corrosion current.
Objective: To evaluate the effect of the inhibitor on the anodic and cathodic reactions and to determine the corrosion current density.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (metal specimen)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum foil)
-
-
Corrosive solution with and without inhibitor
Protocol:
-
Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish.
-
Assemble the three-electrode cell with the corrosive solution.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[3]
-
Record the resulting current density as a function of the applied potential.
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to their intersection.
-
Calculate the inhibition efficiency using the formula: IE (%) = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)[4][5][6]
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[4][5][6]
Objective: To investigate the formation of a protective film and the mechanism of corrosion inhibition.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as described above)
-
Corrosive solution with and without inhibitor
Protocol:
-
Prepare the working electrode and assemble the electrochemical cell as for potentiodynamic polarization.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Plot the data in Nyquist (Z'' vs. Z') and Bode (log |Z| and phase angle vs. log f) formats.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and charge transfer resistance (Rct).
-
Calculate the inhibition efficiency using the formula: IE (%) = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 4. biologic.net [biologic.net]
- 5. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 6. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Troubleshooting & Optimization
Low yield in 2-Hydroxybenzohydrazide synthesis troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 2-Hydroxybenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the hydrazinolysis of a salicylic (B10762653) acid ester, typically methyl salicylate (B1505791), with hydrazine (B178648) hydrate (B1144303). This reaction can be carried out using conventional heating (reflux) or microwave irradiation.
Q2: What kind of yields can I typically expect?
A2: Reported yields for the synthesis of this compound vary depending on the reaction conditions. Microwave-assisted synthesis can yield results in the range of 68-86%.[1][2] Conventional heating methods have also been reported to produce yields around 74%.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (methyl salicylate), you can observe the consumption of the ester and the appearance of the product spot.
Q4: What is the typical appearance and melting point of pure this compound?
A4: Pure this compound is typically a white crystalline solid, often described as white needles.[1] Its melting point is reported to be in the range of 140-146 °C.[1]
Q5: What are suitable solvents for the reaction and recrystallization?
A5: Ethanol (B145695) or methanol (B129727) are commonly used as solvents for the reaction.[1] For purification, recrystallization from absolute ethanol is a frequently reported method.[1]
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound can be attributed to several factors, from incomplete reactions to product loss during workup. This guide addresses common problems and provides potential solutions.
Problem 1: Incomplete Reaction (Significant amount of starting material remains)
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor the progress by TLC until the starting material spot disappears or is significantly diminished. |
| Inadequate Temperature | For conventional heating, ensure the reaction mixture is maintained at a gentle reflux. For microwave synthesis, consider slightly increasing the irradiation power or time within reported safe limits. |
| Insufficient Hydrazine Hydrate | Use a molar excess of hydrazine hydrate. Ratios of 1:2 to 1:4 (methyl salicylate to hydrazine hydrate) are commonly reported.[1] |
| Poor Quality Reagents | Use fresh, high-purity methyl salicylate and hydrazine hydrate. Anhydrous hydrazine hydrate can be beneficial. |
Problem 2: Formation of Side Products (Multiple spots on TLC)
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Overheating can lead to the formation of side products. Reduce the reaction temperature and compensate with a longer reaction time. |
| Hydrolysis of Ester | The presence of water can lead to the hydrolysis of methyl salicylate back to salicylic acid, especially at elevated temperatures.[3][4] Ensure the use of dry solvents and glassware. |
| Side reactions of hydrazine | Hydrazine can undergo various side reactions. Using a moderate excess and controlling the temperature can help minimize these. |
Problem 3: Product Loss During Workup and Purification
| Potential Cause | Suggested Solution |
| Product Solubility in Wash Solvents | This compound has some solubility in water and ethanol. When washing the crude product, use cold solvents and minimize the volume used. |
| Incomplete Precipitation | If the product does not precipitate upon cooling, try placing the solution in an ice bath or scratching the inside of the flask to induce crystallization. |
| Aggressive Recrystallization | Using too much solvent during recrystallization will result in a lower recovery of the product. Use the minimum amount of hot solvent required to dissolve the crude product. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from literature procedures.[1][2]
-
Reaction Setup: In a microwave-safe vessel, combine methyl salicylate (e.g., 10 mmol) and hydrazine hydrate (e.g., 20 mmol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 160 W) for a short duration (e.g., 2-8 minutes). It is advisable to stop and stir the mixture intermittently.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Add cold distilled water (e.g., 20-30 mL) to the cooled mixture to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from absolute ethanol to obtain pure this compound.
Protocol 2: Conventional Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl salicylate in a suitable solvent like ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (the exact time may need to be optimized and monitored by TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with a small amount of cold solvent to remove impurities.
-
Drying: Dry the purified product under vacuum.
Visual Guides
Reaction Pathway
Caption: Synthesis of this compound from Methyl Salicylate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Cause and Effect Diagram for Low Yield
Caption: Potential causes leading to low yield in the synthesis.
References
Technical Support Center: 2-Hydroxybenzohydrazide Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-hydroxybenzohydrazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of this compound derivatives?
A1: Impurities can originate from various sources throughout the synthetic process. The most common sources include:
-
Starting Materials: The purity of initial reagents, such as methyl salicylate, hydrazine (B178648) hydrate, and substituted aldehydes, is critical. Impurities in these starting materials can carry through the synthesis.[1]
-
Intermediates and By-products: The synthesis may produce structurally related impurities, including intermediates from incomplete reactions or by-products from side reactions.[2][]
-
Reagents and Solvents: Residual solvents, catalysts, and other reagents used during the reaction or work-up can remain in the final product.[2][]
-
Degradation Products: The target compound may degrade during the reaction, purification, or storage due to factors like heat, light, or reaction with residual acids or bases.[]
Q2: Which analytical techniques are best for assessing the purity of my this compound derivative?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An essential technique for monitoring reaction progress and quickly checking the purity of fractions during column chromatography.[1][4] A single spot in multiple eluent systems suggests high purity.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from impurities. Purity is often determined by the area percentage of the main peak.[6]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives, providing quantitative purity data.[7]
-
Spectroscopy (NMR, IR): Techniques like 1H-NMR and FT-IR are crucial for structural confirmation.[4][5] Unexpected peaks in the spectra can indicate the presence of impurities.[1]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. A broad or depressed melting point often suggests the presence of impurities.[4]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Q: My synthesis of a this compound derivative resulted in a very low yield. What are the possible causes and solutions?
A: Low yields can arise from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Purity of Reactants: Impurities in starting materials can inhibit the reaction.
-
Solution: Use high-purity or freshly distilled reagents, especially the aldehyde and hydrazine hydrate.[1]
-
-
Side Reactions: The formation of unwanted by-products can consume reactants and lower the yield of the desired product.[1]
-
Solution: Adjusting reaction conditions such as temperature, solvent, or catalyst might minimize side reactions. For instance, the acylation of salicylhydrazide is best performed at low temperatures (0–5 °C) to improve selectivity.[8]
-
-
Product Loss During Work-up: The product might be lost during extraction or filtration steps.
Problem 2: Difficulty with Purification
Q: I am struggling to purify my crude this compound derivative. What are the best purification techniques?
A: Recrystallization and column chromatography are the most effective methods for purifying these derivatives.[1] If one method fails, the other is a good alternative.
Q: Recrystallization is not working. The product either doesn't dissolve or oils out. What should I do?
A: This is a common issue related to solvent choice.
-
Solution: The ideal recrystallization solvent is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1]
-
Ethanol (B145695) is frequently reported as an effective solvent for this compound derivatives.[1][4][8]
-
If your compound is not soluble enough, try a more polar solvent or a solvent mixture.
-
If the compound "oils out," it means it's melting before dissolving or is supersaturated. Try using a larger volume of solvent or a solvent system with a lower boiling point. Adding a small seed crystal can also induce crystallization.
-
Q: My compound streaks or shows poor separation during silica (B1680970) gel column chromatography. How can I improve this?
A: Streaking (tailing) and poor separation on a silica column often indicate strong interactions between the compound and the acidic silica gel, or an inappropriate solvent system.
-
Optimize the Mobile Phase:
-
Solution: Use TLC to test various solvent systems first. A good starting point is a mixture of ethyl acetate (B1210297) and hexane.[9] An Rf value between 0.2 and 0.3 on the TLC plate is ideal for good column separation.[9] Gradually increase the polarity (e.g., increase the percentage of ethyl acetate) if the compound is not moving down the column.
-
-
Reduce Tailing:
-
Solution: The phenolic hydroxyl group can cause tailing on acidic silica. Adding a small amount of a more polar solvent like methanol (B129727) or a few drops of acetic acid to the mobile phase can help by competing for active sites on the silica gel.[9]
-
-
Consider an Alternative Stationary Phase:
-
Solution: If tailing persists, switch to a less acidic stationary phase like neutral alumina.[9]
-
Purity Data and Yields
The following table summarizes purity and yield data for various this compound derivatives reported in the literature.
| Compound Name | Synthesis Method | Purification Method | Analytical Method | Purity (%) | Yield (%) | Reference |
| N'-Benzylidene-2-hydroxybenzohydrazide | Microwave | Recrystallization (Ethanol) | TLC, m.p. | Not Quantified | 68-81 | [4][10] |
| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | Microwave | Recrystallization (Ethanol) | TLC, m.p. | Not Quantified | 68-81 | [4][10] |
| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | Microwave | Recrystallization (Ethanol) | TLC, m.p. | Not Quantified | 68-81 | [4][10] |
| (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide | Stirring at RT | Washed with Ethyl Acetate | GC | 97 | 33.69 | [7] |
| This compound | Conventional Heating | Not Specified | GCMS | 98.65 | 74 | [7] |
| 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide (intermediate) | Microwave | Recrystallization (Ethanol) | TLC | Not Quantified | 61.1 | [8] |
| Various Dipeptide Derivatives | Not Specified | Not Specified | HPLC | 96.0 - 99.8 | Not Specified | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N'-Substituted-2-hydroxybenzohydrazide
This protocol is adapted from a general method for synthesizing derivatives via a condensation reaction.[4][5]
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) derivative
-
Ethanol
-
Distilled water
Procedure:
-
In a suitable flask, mix equimolar amounts of this compound (e.g., 10 mmol) and the desired substituted aldehyde (e.g., 10-20 mmol) in ethanol (e.g., 12 mL).[4]
-
Stir the mixture until a homogeneous solution is formed.
-
Evaporate the ethanol.
-
Subject the mixture to microwave irradiation (e.g., 160-320 W for up to 8 minutes), stirring intermittently if possible.[4][5]
-
Monitor the reaction's progress by TLC to confirm the consumption of starting materials.
-
Once complete, cool the reaction mixture to room temperature.
-
Add 20-30 mL of distilled water to precipitate the crude product.[4]
-
Collect the solid by vacuum filtration and wash the precipitate with a small amount of cold ethanol.
-
Further purify the crude product by recrystallization from absolute ethanol.[4]
Protocol 2: Purification by Recrystallization
This is a general protocol for purifying solid this compound derivatives.[1]
Materials:
-
Crude derivative product
-
Suitable solvent (e.g., absolute ethanol)
-
Activated charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimum amount of hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If the solution is colored by impurities, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.[1]
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals completely before characterization.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol provides a general framework for column chromatography.[9][11]
Materials:
-
Crude derivative product
-
Silica gel (e.g., 60-120 mesh)
-
Mobile phase (eluent), e.g., a mixture of ethyl acetate and hexane
-
Glass column, collection tubes
Procedure:
-
Determine Eluent System: Use TLC to find a solvent system that provides good separation of your compound from its impurities, aiming for an Rf value of 0.2-0.3 for the target compound.[9]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top to protect the silica surface.[9][11]
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (wet loading). Carefully add this solution to the top of the column. Alternatively, if solubility is low, perform dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[9]
-
Elute the Column: Carefully add the mobile phase to the top of the column and begin collecting fractions. You can start with a low-polarity eluent and gradually increase the polarity (gradient elution) to move more polar compounds down the column.
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. uspnf.com [uspnf.com]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of this compound derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of N'-Substituted 2-Hydroxybenzohydrazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N'-substituted 2-hydroxybenzohydrazides.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N'-substituted 2-hydroxybenzohydrazides?
The most common method is a two-step synthesis. The first step involves the formation of 2-hydroxybenzohydrazide from a salicylic (B10762653) acid ester, typically methyl salicylate (B1505791), and hydrazine (B178648) hydrate (B1144303). The subsequent step is the condensation of the this compound with a substituted aldehyde to yield the final N'-substituted this compound.[1][2][3][4]
Q2: What are the typical reaction conditions for the synthesis of this compound?
This reaction is often carried out by refluxing methyl salicylate with an excess of hydrazine hydrate in a solvent like ethanol (B145695).[1] Microwave-assisted synthesis has also been reported to be effective, often leading to shorter reaction times and high yields.[1][2][3][4]
Q3: What conditions are used for the condensation reaction with aldehydes?
The condensation of this compound with an aldehyde is typically performed in a protic solvent such as ethanol, often with catalytic amounts of acid (like acetic acid) or under neutral conditions with heating.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
Q4: How can I purify the final N'-substituted this compound product?
Recrystallization from a suitable solvent, such as ethanol, is the most common method for purifying the final product.[1] The purity can be assessed by techniques like melting point determination, TLC, and spectroscopic methods (NMR, IR, Mass Spectrometry).[1][5]
Q5: Are the N'-substituted this compound products stable?
Hydrazones, the functional group formed in the second step, can be susceptible to hydrolysis, especially under acidic conditions.[6][7][8][9] Therefore, it is advisable to store the purified products in a dry environment and avoid prolonged exposure to acidic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N'-substituted 2-hydroxybenzohydrazides.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of N'-substituted 2-hydroxybenzohydrazides.
Table of Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution | Relevant Data/Observations |
| Low yield of this compound (Step 1) | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure purity of methyl salicylate and hydrazine hydrate. | TLC analysis shows significant amount of remaining methyl salicylate. |
| Side reaction: Diacylation of hydrazine. | - Use a larger excess of hydrazine hydrate to favor the mono-acylated product. | Mass spectrometry of the crude product may show a peak corresponding to the diacylhydrazine. | |
| Low yield of N'-substituted product (Step 2) | Incomplete condensation. | - Add a catalytic amount of acid (e.g., acetic acid) to promote the reaction. - Increase reaction time or temperature. - Ensure the aldehyde is pure and free of carboxylic acid impurities. | TLC shows unreacted this compound and/or aldehyde. |
| Side reaction: Azine formation. | - Use a strict 1:1 stoichiometry of this compound to aldehyde. - Add the aldehyde dropwise to the solution of the hydrazide to avoid local excess of the aldehyde. | Appearance of a less polar, often colored, byproduct on TLC. Azines are formed from the reaction of two aldehyde molecules with one hydrazine molecule.[10] | |
| Product hydrolysis during workup. | - Perform the workup under neutral or slightly basic conditions. - Minimize contact with water, especially if acidic conditions are present. | Oily product or difficulty in crystallization. NMR may show the presence of the starting aldehyde and this compound. | |
| Product is difficult to purify/oily | Presence of unreacted starting materials or byproducts. | - Optimize the recrystallization solvent system. A mixture of solvents may be necessary. - If recrystallization is ineffective, consider purification by column chromatography on silica (B1680970) gel. | Broad melting point range. Multiple spots on TLC of the isolated product. |
| Formation of an unexpected product | Intramolecular cyclization. | - This is less common but can occur under harsh conditions (e.g., strong acid or base, high temperatures). - Maintain mild reaction conditions. | Characterization data (NMR, MS) does not match the expected product. May indicate the formation of a heterocyclic ring system. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific scale and available equipment.
Materials:
-
Methyl salicylate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve methyl salicylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product often precipitates upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield white crystalline needles.[1]
Yields: Reported yields for this reaction are typically in the range of 80-90%.[1]
Protocol 2: Synthesis of N'-Substituted this compound
Materials:
-
This compound
-
Substituted aldehyde
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1.0-1.1 eq) to the solution.
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from ethanol.
Yields: Yields for the condensation step are generally good, often ranging from 70-95%, depending on the specific aldehyde used.[1][2][3]
Diagram: General Synthesis Workflow
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for 2-Hydroxybenzohydrazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxybenzohydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors:
-
Incomplete Reaction: The reaction between methyl salicylate (B1505791) and hydrazine (B178648) hydrate (B1144303) may not have reached completion.
-
Solution: Consider increasing the reaction time or temperature. For conventional heating methods, extending the reflux time from a few hours to 5-8 hours can improve yields. Alternatively, microwave-assisted synthesis can significantly reduce reaction times to as little as 2-8 minutes and often provides higher yields.[1] Ensure proper mixing throughout the reaction.
-
-
Purity of Reactants: The purity of your starting materials, especially methyl salicylate and hydrazine hydrate, is critical.
-
Solution: Use high-purity or freshly distilled reagents. Impurities can lead to unwanted side reactions, consuming reactants and reducing the yield of the desired product.
-
-
Suboptimal Molar Ratio of Reactants: An incorrect ratio of methyl salicylate to hydrazine hydrate can limit the reaction.
-
Solution: A molar ratio of 1:2 of methyl salicylate to hydrazine hydrate is commonly used to drive the reaction towards the product.[1] Using a significant excess of hydrazine hydrate can ensure the complete conversion of the methyl salicylate.
-
-
Side Reactions: The formation of byproducts can lower the yield of this compound.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal balance of reaction time and temperature to maximize the formation of the desired product while minimizing byproducts.
-
Q2: I'm having difficulty purifying my this compound. What are the most effective purification techniques?
A2: Purification is crucial for obtaining high-purity this compound. The most common and effective methods are:
-
Recrystallization: This is the primary method for purifying the solid product.
-
Protocol: Dissolve the crude product in a minimum amount of hot ethanol (B145695). If the solution has a color, a small amount of activated charcoal can be added and the solution briefly heated. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize the precipitation of the crystals. Collect the white, needle-like crystals by filtration, wash them with a small amount of cold ethanol, and dry them thoroughly.[1]
-
-
Washing: Thorough washing of the crude product is important to remove unreacted starting materials and soluble impurities.
-
Protocol: After the reaction is complete and the mixture has cooled, the precipitated product should be washed with distilled water to remove excess hydrazine hydrate and other water-soluble impurities.[1]
-
Q3: I am observing unexpected peaks in my NMR or IR spectra. What could be the cause?
A3: Unexpected peaks in your spectra typically indicate the presence of impurities or unreacted starting materials.
-
FT-IR Spectroscopy:
-
Unreacted Methyl Salicylate: The presence of a strong C=O stretch characteristic of an ester (around 1700-1730 cm⁻¹) and the absence of the N-H stretching bands of the hydrazide group (around 3200-3400 cm⁻¹) may indicate unreacted methyl salicylate.
-
Salicylic Acid: If hydrolysis of the ester occurred, you might observe a very broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) overlapping with other O-H and N-H signals.
-
This compound (Expected Peaks): A strong C=O (amide) stretch around 1645 cm⁻¹, a broad O-H (phenolic) stretch around 3266 cm⁻¹, and N-H stretches (primary amine) appearing as two sharp peaks around 3266 and 3319 cm⁻¹ are characteristic of the desired product.[1]
-
-
¹H-NMR Spectroscopy:
-
Unreacted Methyl Salicylate: A singlet around 3.9 ppm corresponding to the methyl ester group (-OCH₃) would indicate the presence of unreacted starting material.
-
This compound (Expected Peaks): The aromatic protons will appear in the range of 6.7-7.8 ppm. The absence of the methyl ester peak and the presence of signals corresponding to the -NH and -NH₂ protons are indicative of the product.[1]
-
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.
-
Procedure: Spot a small amount of the initial reaction mixture, and then periodically take samples from the reaction and spot them on a TLC plate. Use a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The disappearance of the starting material spot (methyl salicylate) and the appearance of a new, more polar spot corresponding to this compound will indicate the progression of the reaction. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to side product formation.[1]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different methods of synthesizing this compound, allowing for easy comparison of their efficiency.
| Method | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | Methyl Salicylate, Hydrazine Hydrate | Ethanol | 2.5 hours | Reflux | 74% | [2] |
| Microwave Irradiation | Methyl Salicylate, Hydrazine Hydrate | None (Solvent-free) | 2-8 minutes | 160 W | 86% | [1] |
| Microwave Irradiation | Methyl Salicylate, Hydrazine Hydrate | None (Solvent-free) | 3 minutes | 360 W | 61.1% | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using both conventional heating and microwave irradiation.
Method 1: Conventional Synthesis via Reflux
This protocol describes the synthesis of this compound by heating the reactants under reflux.
Materials:
-
Methyl Salicylate
-
Hydrazine Hydrate (80-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl salicylate (1 equivalent) in a minimal amount of ethanol.
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux with stirring for approximately 2.5 to 6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will start to precipitate.
-
To complete the precipitation, cool the mixture in an ice bath.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted hydrazine hydrate.
-
Purify the crude product by recrystallization from hot ethanol to obtain white, needle-like crystals of this compound.
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the final product by determining its melting point and acquiring IR and NMR spectra.
Method 2: Microwave-Assisted Synthesis (Solvent-Free)
This protocol outlines a rapid and efficient synthesis of this compound using microwave irradiation.
Materials:
-
Methyl Salicylate
-
Hydrazine Hydrate (80-100%)
-
A microwave reactor or a domestic microwave oven (use with caution and appropriate safety measures)
-
A suitable reaction vessel (e.g., a thick-walled glass flask)
-
Stirring rod
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, mix methyl salicylate (1 equivalent) and hydrazine hydrate (2 equivalents).[1]
-
Stir the mixture thoroughly to form a homogeneous paste.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a low power setting (e.g., 160 W) for a total of 2-8 minutes. It is advisable to irradiate in short intervals (e.g., 1-2 minutes) and stir the mixture in between to ensure even heating and prevent localized overheating.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add cold distilled water to the solidified product and stir to break up any lumps.
-
Collect the white solid product by vacuum filtration.
-
Wash the product with cold distilled water and then with a small amount of cold ethanol.
-
Purify the product by recrystallization from hot ethanol.
-
Dry the purified this compound and characterize it as described in Method 1.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the this compound synthesis.
References
Technical Support Center: Characterization of 2-Hydroxybenzohydrazide Metal Complexes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working with 2-Hydroxybenzohydrazide (salicylhydrazide) and its metal complexes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common coordination modes of this compound?
A1: this compound can exhibit keto-enol tautomerism. In the solid state, it typically exists in the keto form. Upon complexation with metal ions, it often coordinates in its deprotonated enol form. It can act as a bidentate or tridentate ligand, coordinating through various combinations of the phenolic oxygen, carbonyl/enolic oxygen, and the terminal hydrazinic nitrogen atom.[1][2][3] The specific coordination is influenced by the metal ion, the counter-anion, and the reaction pH.
Q2: Why are my this compound metal complexes insoluble in common solvents?
A2: Many metal complexes of this compound are polymeric or have strong intermolecular interactions, leading to poor solubility in solvents like water, ethanol (B145695), or chloroform.[4] They are often sparingly soluble or soluble in highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][4][5]
Q3: What are the primary characterization techniques for these complexes?
A3: The standard suite of techniques includes Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and elemental analysis.[6] For more detailed characterization, ¹H NMR spectroscopy (for diamagnetic complexes), thermal analysis (TGA/DTA), and molar conductance measurements are crucial.[1][7] The definitive structural elucidation is achieved through single-crystal X-ray diffraction, though obtaining suitable crystals can be a significant challenge.[8][9]
Q4: Can I use NMR spectroscopy for all metal complexes of this compound?
A4: No. NMR spectroscopy is generally effective only for diamagnetic complexes, such as those with Zn(II), Cd(II), or sometimes square planar Ni(II).[2][10] For paramagnetic metal ions like Cu(II), Co(II), or Mn(II), the unpaired electrons cause significant broadening of NMR signals, often rendering the spectrum uninterpretable.[11][12]
Section 2: Troubleshooting Guides
Issue 1: Ambiguous FTIR Spectral Interpretation
Q: My FTIR spectrum is complex. How can I confirm that the ligand has coordinated to the metal ion and determine the coordination mode?
A: This is a multi-step process of comparing the spectrum of the free ligand with that of the metal complex.
-
Look for Key Changes in the 1600-1700 cm⁻¹ region:
-
Keto Form Coordination: If the ligand coordinates in its keto form, the ν(C=O) amide I band (typically ~1630-1660 cm⁻¹) will shift to a lower frequency (wavenumber) due to the coordination of the carbonyl oxygen to the metal center.[13] The ν(NH) band (~3200-3300 cm⁻¹) will also likely shift.
-
Enol Form Coordination: This is very common. The ν(C=O) band disappears completely.[1] Simultaneously, new bands appear: one around 1600-1625 cm⁻¹ for the azomethine ν(C=N) group and another at ~1240-1260 cm⁻¹ for the enolic ν(C-O) stretch.[1][14] This is strong evidence for deprotonation and coordination in the enol form.
-
-
Analyze the Phenolic ν(O-H) and ν(C-O) Bands:
-
The broad ν(O-H) band of the phenolic group in the free ligand (~3100-3300 cm⁻¹) often disappears or shifts upon complexation, indicating deprotonation and coordination of the phenolic oxygen.[15]
-
The phenolic ν(C-O) band (~1250 cm⁻¹) typically shifts to a higher frequency, further supporting coordination.
-
-
Search for New Bands in the Far-IR Region:
Issue 2: Poorly Resolved or Noisy ¹H NMR Spectrum
Q: I've prepared a complex with a d⁹ metal like Cu(II) and my NMR spectrum is just a flat line or extremely broad. Is my experiment wrong?
A: Your experiment is likely not wrong; the result is expected. Paramagnetic metal ions like Cu(II), Co(II), and Mn(II) have unpaired electrons that create a strong local magnetic field.[12] This provides a very efficient relaxation pathway for nearby protons, causing their NMR signals to broaden so severely that they become indistinguishable from the baseline. This is a fundamental limitation of NMR for these types of complexes.
-
Troubleshooting Steps:
-
Confirm the Metal's Identity: Ensure you used the correct paramagnetic metal salt.
-
Switch to Other Techniques: Rely on other methods to characterize your complex, such as FTIR, EPR (Electron Paramagnetic Resonance) spectroscopy, magnetic susceptibility measurements, UV-Vis spectroscopy, and TGA.
-
Synthesize an Analogous Diamagnetic Complex: If possible, synthesize the same complex using a diamagnetic metal ion like Zn(II). A well-resolved NMR spectrum for the zinc analog can provide strong evidence for the ligand's structure and coordination mode, which can then be inferred for the paramagnetic version.[16]
-
Issue 3: Difficulty Growing Single Crystals for X-ray Diffraction
Q: My product is always a microcrystalline powder. What strategies can I use to grow single crystals suitable for XRD?
A: Crystal growth is often a trial-and-error process. Here are some common techniques:
-
Slow Evaporation: Dissolve your complex in a suitable solvent (like DMF or a mixture of solvents) to near saturation. Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free area for several days to weeks.[8]
-
Solvent Diffusion (Layering): This is effective when your complex is soluble in one solvent (e.g., DMF) but insoluble in another "anti-solvent" (e.g., ethanol, diethyl ether). Carefully layer the less dense anti-solvent on top of a concentrated solution of your complex. Crystals may form at the interface over time.
-
Vapor Diffusion: Place a vial containing a concentrated solution of your complex inside a larger sealed jar that contains a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, reducing the solubility of your complex and promoting slow crystallization.
-
Vary the Conditions: Systematically change parameters such as the solvent system, counter-ion (anion), temperature, and concentration. Even small changes can have a significant impact on crystal quality.
Section 3: Quantitative Data Summary
The following tables provide typical spectral and thermal data for this compound (H₂L) and its representative metal complexes. Note that exact values can vary depending on the specific metal, stoichiometry, and coordination environment.
Table 1: Key FTIR Spectral Assignments (cm⁻¹)
| Functional Group | Free Ligand (H₂L) | M(HL)₂ Complex (Keto form) | M(L) Complex (Enol form) |
|---|---|---|---|
| ν(O-H) phenolic | ~3290 (broad) | Shifted or disappeared | Disappeared |
| ν(N-H) | ~3180 | Shifted | Disappeared |
| ν(C=O) Amide I | ~1645 | Shift to ~1610 | Disappeared |
| δ(N-H) Amide II | ~1540 | Shifted | Disappeared |
| ν(C=N) Azomethine | - | - | ~1615 (New band) |
| ν(C-O) Enolic | - | - | ~1255 (New band) |
| ν(M-O) / ν(M-N) | - | ~550 / ~450 | ~560 / ~480 |
Data compiled from multiple sources.[1][2][13]
Table 2: Representative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | Free Ligand (H₂L) | Diamagnetic Zn(L) Complex |
|---|---|---|
| Phenolic -OH | ~11.8 (s, 1H) | Disappeared (deprotonated) |
| Amide -NH | ~10.5 (s, 1H) | Disappeared (enolized) |
| Aromatic -CH | 6.9 - 7.9 (m, 4H) | 7.0 - 8.1 (shifted multiplet) |
Data based on typical values.[8][17]
Table 3: Example of Thermal Analysis (TGA) Data for a Hydrated Complex [Cu(L)·H₂O]
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| 1 | 100 - 180 °C | ~5-7% | Loss of lattice/coordinated water molecule(s) |
| 2 | 200 - 450 °C | ~40-50% | Decomposition and loss of organic ligand fragments |
| 3 | > 450 °C | - | Formation of stable metal oxide residue |
Values are illustrative and based on common observations.[1][18][19]
Section 4: Experimental Protocols
Protocol 1: Synthesis of a Representative Metal Complex (e.g., [Ni(L)₂])
-
Ligand Synthesis: Prepare the this compound ligand by refluxing methyl salicylate (B1505791) with hydrazine (B178648) hydrate (B1144303) in ethanol for 4-6 hours.[20]
-
Dissolution: Dissolve this compound (2 mmol) in hot ethanol (30 mL).
-
Metal Salt Addition: In a separate flask, dissolve a metal salt like Nickel(II) chloride hexahydrate (1 mmol) in water or ethanol (15 mL).
-
Reaction: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Reflux: Heat the resulting mixture under reflux for 2-3 hours. A colored precipitate should form.[1]
-
Isolation: Cool the mixture to room temperature. Filter the solid product using a Büchner funnel.
-
Washing: Wash the precipitate sequentially with distilled water, then ethanol, and finally diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.
Protocol 2: Characterization by FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dried complex with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Compare the spectrum to that of the free ligand to identify shifts and new bands corresponding to coordination.
Section 5: Visual Diagrams
Caption: General experimental workflow for the synthesis and characterization of this compound metal complexes.
Caption: Troubleshooting logic for determining ligand coordination mode using FTIR spectroscopy.
Caption: Relationship between tautomeric forms and common coordination modes of this compound.
References
- 1. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cu-II Complexes of 2-Hydroxy 4-Methoxy Benzylidene 2-Hydroxy Benzhydrazide: Synthesis, Spectral Characterization,… [ouci.dntb.gov.ua]
- 4. iiste.org [iiste.org]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Technical Support Center: Benzohydrazide NMR Spectral Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzohydrazides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve unexpected peaks in your NMR spectra and ensure the quality of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing broad signals for the N-H protons in my benzohydrazide (B10538) sample?
A1: Broad signals for N-H protons are a common observation and can be attributed to several factors:
-
Chemical Exchange: The acidic N-H protons can exchange with each other or with trace amounts of water or other protic impurities in the deuterated solvent. This rapid exchange on the NMR timescale leads to signal broadening.[1]
-
Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N) has a quadrupole moment which can interact with the local electric field gradient, leading to a more rapid relaxation of the attached proton and consequently, a broader signal.[1]
-
Concentration Effects: The chemical shift and the sharpness of N-H proton signals can be highly dependent on the sample concentration due to intermolecular hydrogen bonding.[1][2]
Troubleshooting Guide:
-
D₂O Exchange: To confirm that a broad peak is from an exchangeable proton (like N-H or O-H), add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The broad N-H signal should diminish or disappear completely as the protons are replaced by deuterium.[2]
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or a properly dried solvent can minimize exchange with water.
-
Vary Concentration: Acquire spectra at different concentrations. A significant change in the chemical shift or peak shape of the broad signal upon dilution can indicate that hydrogen bonding is a major contributor.
-
Low-Temperature NMR: Running the experiment at a lower temperature can slow down the rate of chemical exchange, sometimes resulting in sharper N-H signals.[3]
Q2: My spectrum shows more signals than I expect for my benzohydrazide structure. What is the cause?
A2: The presence of more signals than anticipated for a single benzohydrazide structure often points to the existence of conformational isomers (rotamers) or tautomers in solution.
-
Rotational Isomers (Rotamers): The amide C-N bond in benzohydrazides has a partial double bond character, which restricts free rotation. This can lead to the presence of two or more stable rotational isomers (rotamers) that are slowly interconverting on the NMR timescale, giving rise to a separate set of signals for each rotamer.[3][4] This is particularly common in ortho-substituted benzamides.[3]
-
Keto-Enol Tautomerism: Benzohydrazides can exist in equilibrium between the keto (amide) form and the enol (imidic acid) form. If both tautomers are present in significant quantities in the NMR solvent, a duplication of signals will be observed.[5]
Troubleshooting Guide:
-
Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures (e.g., 40°C, 60°C, 80°C). If the extra signals are due to rotamers, increasing the temperature will increase the rate of interconversion. At a sufficiently high temperature (the coalescence temperature), the separate signals for the rotamers will broaden, merge, and eventually appear as a single, averaged signal.[3]
-
Solvent Change: The tautomeric equilibrium can be highly dependent on the solvent.[6] Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to DMSO-d₆) may shift the equilibrium to favor one form, simplifying the spectrum.
-
2D NMR: Experiments like COSY and HSQC can help in assigning the duplicated signals and confirming that they belong to distinct but structurally related species.
Q3: What are the likely sources of unexpected peaks in the aromatic or aliphatic regions?
A3: Extraneous peaks typically arise from impurities carried over from the synthesis or from degradation of the sample.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding benzoic acid or methyl benzoate.[7]
-
Solvent Residues: Common laboratory solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, hexane, dichloromethane) are often difficult to remove completely and are a frequent source of unexpected peaks.[2][8][9][10]
-
Side Products: The synthesis of benzohydrazides can sometimes lead to the formation of side products that will appear in the NMR spectrum.[11]
-
Degradation: The sample may have degraded over time or upon exposure to light, air, or moisture.
Troubleshooting Guide:
-
Check Starting Material Spectra: Compare the unexpected peaks with the NMR spectra of your starting materials.
-
Consult Solvent Impurity Tables: Refer to published tables of NMR chemical shifts for common laboratory solvents to identify any residual solvent peaks.[8][9][10]
-
Purification: If impurities are suspected, repurify your sample using an appropriate technique like recrystallization or column chromatography.[11]
-
Spiking Experiment: To definitively identify a suspected impurity (e.g., a starting material), add a small amount of the pure suspected compound to your NMR sample and re-acquire the spectrum. If the intensity of the unexpected peak increases, you have confirmed its identity.[7]
Data & Protocols
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Benzohydrazide Derivatives
| Group | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) | Notes |
| Amide N-H | 11.7 - 12.0 (in DMSO-d₆) | - | Often a broad singlet, exchangeable with D₂O. |
| Aromatic C-H | 6.5 - 8.1 | 113 - 150 | Pattern depends on the substitution of the benzene (B151609) ring. |
| Carbonyl C=O | - | 161 - 163 | |
| Azomethine CH=N | 8.3 - 8.8 (in DMSO-d₆) | 142 - 148 | Present in Schiff base derivatives of benzohydrazides. |
| Substituent Protons | Varies (e.g., -OCH₃: 3.6 - 3.8 ppm) | Varies (e.g., -OCH₃: 55 - 60 ppm) | Dependent on the specific substituent. |
Note: Chemical shifts are highly dependent on the solvent, concentration, and specific molecular structure.
Table 2: Common Impurities and Their Characteristic ¹H NMR Signals (in DMSO-d₆)
| Impurity | Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Notes |
| Benzoic Acid | Aromatic (ortho to -COOH) | Doublet | ~7.95 | Unreacted starting material. |
| Aromatic (meta/para) | Multiplet | ~7.5-7.6 | ||
| Carboxylic Acid (-COOH) | Broad Singlet | ~13.0 | Exchangeable with D₂O. | |
| Ethanol | -CH₃ | Triplet | ~1.06 | Common recrystallization solvent.[11] |
| -CH₂ | Quartet | ~3.45 | ||
| Ethyl Acetate | -CH₃ (acetyl) | Singlet | ~1.99 | Common extraction solvent. |
| -CH₃ (ethyl) | Triplet | ~1.16 | ||
| -CH₂ (ethyl) | Quartet | ~4.04 | ||
| Water | H₂O | Broad Singlet | ~3.33 | Can vary with temperature and other solutes. |
Reference data adapted from common solvent impurity charts.[8][9]
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your purified benzohydrazide derivative.[12]
-
Transfer to NMR Tube: Transfer the solid into a clean, dry 5 mm NMR tube.[13]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can slow the exchange of labile N-H protons.[12]
-
Dissolve: Cap the tube and gently vortex or invert it until the sample is completely dissolved, creating a homogeneous solution.[12][14]
-
Add Standard (Optional): Add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) to reference the spectrum to 0.00 ppm.[12]
-
Analyze: Insert the sample into the NMR spectrometer and acquire the data.
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Prepare your NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Recap the tube and shake it vigorously for several seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Insert the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H, O-H) will have significantly decreased in intensity or disappeared in the second spectrum.[2]
Protocol 3: Purification by Recrystallization
-
Dissolve Crude Product: Place the crude benzohydrazide product in a flask and add the minimum amount of a hot solvent (ethanol is commonly used) required to fully dissolve it.[11]
-
Decolorize (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[11]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.[11]
-
Crystallize: Allow the hot filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools and the solubility of the product decreases. Cooling further in an ice bath can maximize the yield.[11]
-
Collect Crystals: Collect the purified crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities and then dry them thoroughly under vacuum.[11]
Visualizations
Caption: Troubleshooting workflow for identifying sources of unexpected NMR peaks.
Caption: Rotational isomers (rotamers) can cause signal duplication in NMR spectra.
Caption: Keto-enol tautomerism as another source of multiple NMR signal sets.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. organomation.com [organomation.com]
Technical Support Center: Stability of 2-Hydroxybenzohydrazide in Solution
Welcome to the technical support center for 2-Hydroxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting for common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound solutions.
Issue 1: Discoloration of this compound Solutions
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Observation: Your solution of this compound, particularly in aqueous or protic solvents, develops a yellow or brownish tint over time, especially when exposed to air or light.
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Possible Cause: This is likely due to the oxidation of the phenolic hydroxyl group on the benzene (B151609) ring. Phenols are susceptible to oxidation, which can be accelerated by factors such as light, elevated temperature, high pH, and the presence of metal ions.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, degassed solvents to minimize dissolved oxygen.
-
Inert Atmosphere: For long-term storage or sensitive experiments, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
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Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
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pH Control: Maintain the pH of aqueous solutions near neutral or slightly acidic, as basic conditions can promote phenol (B47542) oxidation.
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Antioxidants: If compatible with your experimental design, consider the addition of a small amount of an antioxidant, such as sodium metabisulfite (B1197395) or ascorbic acid.
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Fresh Preparation: Prepare solutions fresh before use whenever possible.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
-
Observation: When analyzing your this compound sample by HPLC, you observe new peaks that were not present in the initial analysis of the solid material.
-
Possible Cause: These new peaks are likely degradation products resulting from the instability of this compound in your chosen solvent or under your experimental conditions. The primary degradation pathway is likely hydrolysis of the hydrazide functional group.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The most probable degradation product from hydrolysis is 2-hydroxybenzoic acid (salicylic acid).
-
Forced Degradation Study: Conduct a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products. This will help confirm the retention times of potential degradants in your HPLC method.
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LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.
-
Optimize Storage Conditions: Re-evaluate your solution storage conditions (solvent, temperature, pH, light exposure) to minimize degradation. Refer to the quantitative data tables for guidance on more stable conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound are:
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Hydrolysis: The hydrazide group is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the amide bond to form 2-hydroxybenzoic acid and hydrazine.
-
Oxidation: The phenolic hydroxyl group can be oxidized, particularly in the presence of oxygen, light, or metal ions, leading to the formation of colored degradation products.
Q2: Which solvents are recommended for preparing stable stock solutions of this compound?
A2: For short-term use, aprotic solvents like DMSO and acetonitrile (B52724) generally offer better stability than protic solvents like water, methanol, or ethanol, as they are less likely to participate in hydrolysis. For aqueous experiments, it is crucial to control the pH and prepare solutions fresh.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in water is significantly influenced by pH. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the hydrazide group. The compound is expected to be most stable in the neutral to slightly acidic pH range (approximately pH 4-7).
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing phenolic groups can be sensitive to light (photosensitive). Exposure to UV or ambient light can accelerate the oxidation of the phenol, leading to discoloration and degradation. It is recommended to always protect solutions from light.
Q5: What is the recommended storage temperature for solutions of this compound?
A5: To minimize degradation, stock solutions should be stored at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Quantitative Stability Data
The following tables provide illustrative quantitative data on the stability of this compound under various conditions. This data is based on typical degradation patterns for similar compounds and should be used as a guide for experimental design.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 Hours
| Solvent | Initial Purity (%) | Purity after 24h (%) | Degradation (%) | Appearance |
| Acetonitrile | 99.8 | 99.5 | 0.3 | Colorless |
| DMSO | 99.8 | 99.2 | 0.6 | Colorless |
| Methanol | 99.8 | 98.1 | 1.7 | Colorless |
| Ethanol | 99.8 | 97.8 | 2.0 | Colorless |
| Water (pH 7.0) | 99.8 | 96.5 | 3.3 | Faint Yellow |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C over 48 Hours
| pH | Buffer System | Initial Purity (%) | Purity after 48h (%) | Degradation (%) |
| 2.0 | 0.1 M HCl | 99.7 | 85.2 | 14.5 |
| 4.0 | Acetate Buffer | 99.7 | 97.1 | 2.6 |
| 7.0 | Phosphate Buffer | 99.7 | 94.3 | 5.4 |
| 9.0 | Borate Buffer | 99.7 | 88.9 | 10.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 105°C for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B conditions) for a specified duration. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 15 40 60 20 40 60 22 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxybenzohydrazide Derivatives in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 2-Hydroxybenzohydrazide derivatives encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?
A1: This is a common issue for compounds with poor water solubility. The precipitation occurs because the concentration of the this compound derivative exceeds its solubility limit in the final aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for many organic molecules, but its ability to keep a compound in solution dramatically decreases upon dilution with an aqueous medium.[1]
Q2: What is the recommended solvent for preparing a stock solution of a this compound derivative?
A2: Dimethyl sulfoxide (DMSO) is the most frequently used solvent for creating high-concentration stock solutions of poorly soluble compounds for use in bioassays.[1] It is a polar aprotic solvent capable of dissolving a broad range of organic molecules.[1] It is advisable to use anhydrous DMSO to prevent compound degradation.
Q3: What is the maximum final concentration of DMSO that is acceptable in a typical cell-based bioassay?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%, and ideally below 0.1%.[1] It is crucial to include a vehicle control in your experiment, which consists of the assay medium with the same final concentration of DMSO, to assess the solvent's impact on your experimental system.[1]
Q4: Are there any alternative solvents to DMSO that I can try?
A4: Yes, other solvents like dimethyl formamide (B127407) (DMF), ethanol (B145695), methanol, and polyethylene (B3416737) glycol (PEG) can be used.[1] However, you must validate their compatibility with your specific assay system. For example, alcohols may be more toxic to cells than DMSO.[1]
Q5: How can I improve the solubility of my this compound derivative in the aqueous assay buffer?
A5: Several strategies can be employed to enhance the aqueous solubility of your compound:
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[1][2]
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to the assay buffer can help solubilize your compound.[1][3][4]
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, thereby increasing their solubility in aqueous solutions.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.[4][5][6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound derivatives in your bioassays.
Problem: Compound precipitates out of solution upon dilution into aqueous buffer.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Low Aqueous Solubility | The fundamental reason for precipitation is the compound's inherent low solubility in water. | 1. Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of your compound that remains in solution in your specific assay buffer. This will help you to work within the soluble range. 2. Employ Solubility Enhancement Techniques: If the required concentration for your assay is above the kinetic solubility limit, you will need to use a solubility enhancement strategy. |
| Sub-optimal pH | The compound may have ionizable functional groups, and the pH of the assay buffer may not be optimal for its solubility. | 1. Analyze Compound Structure: Identify any acidic or basic functional groups on your this compound derivative. 2. pH Adjustment: Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0) and test the solubility of your compound in each. Be mindful of the pH stability of your compound and the pH tolerance of your assay system. |
| Insufficient Solubilizing Power of the Assay Medium | The assay buffer itself may not be sufficient to keep the compound in solution at the desired concentration. | 1. Introduce a Co-solvent: Add a small amount of a water-miscible organic solvent to your assay buffer. Start with a low concentration (e.g., 1-5%) and gradually increase it, while monitoring for any adverse effects on your assay. 2. Use a Surfactant: Incorporate a biocompatible surfactant (e.g., Tween® 80, Poloxamer 188) into your assay buffer. Prepare a stock solution of the surfactant and add it to the buffer to achieve a final concentration typically in the range of 0.01-0.1%. 3. Utilize Cyclodextrins: Add a cyclodextrin (B1172386) (e.g., HP-β-CD) to your buffer. The concentration of cyclodextrin will depend on the specific compound and the desired solubility enhancement. |
Data on Solubility Enhancement Strategies
| Technique | Mechanism of Action | Commonly Used Agents | Advantages | Potential Disadvantages |
| Co-solvency | Reduces the polarity of the solvent, thereby increasing the solubility of nonpolar solutes.[4] | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG), Glycerin, DMSO.[3][4][7] | Simple and rapid formulation technique. | Can have toxic effects on cells at higher concentrations; may cause pain on administration.[4] |
| pH Adjustment | Ionizes the drug molecule, leading to increased solubility in aqueous solutions.[2] | Buffers (e.g., phosphate, acetate, citrate). | Effective for compounds with ionizable groups. | Not suitable for neutral compounds; can affect compound stability and biological activity. |
| Micellar Solubilization | Surfactants form micelles that encapsulate hydrophobic drug molecules.[4] | Tween® 80, Poloxamers, Sodium Dodecyl Sulfate (SDS).[4] | Can significantly increase solubility; suitable for intravenous administration.[4] | Excessive use can lead to toxicity.[4] |
| Complexation | Forms a more soluble complex with the drug molecule. | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD), Caffeine, Urea. | Can increase solubility by several folds; avoids the use of organic solvents.[4] | Requires a high concentration of the complexing agent; potential for nephrotoxicity with some cyclodextrins.[4] |
| Particle Size Reduction | Increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6][8] | Micronization, Nanonization.[6][8] | Improves dissolution rate.[8] | Does not increase equilibrium solubility; can be a complex and costly process.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh a sufficient amount of the this compound derivative.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, gently warm the solution at 37°C for 10-15 minutes with intermittent vortexing to aid dissolution.[1]
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL), resulting in a 1:100 dilution.[1]
-
Include a blank control containing only DMSO and the assay buffer.[1]
-
Seal the plate and mix on a plate shaker for a defined period (e.g., 2 hours) at room temperature, protected from light.[1]
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength between 500-700 nm.[1]
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank control.[1]
Visualizations
Caption: A flowchart illustrating the systematic workflow for troubleshooting and overcoming the poor solubility of this compound derivatives in bioassays.
Caption: A decision tree diagram outlining the logical steps for troubleshooting precipitation issues with this compound derivatives during bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japer.in [japer.in]
Technical Support Center: Optimizing Microwave-Assisted Hydrazide Synthesis
Welcome to the technical support center for microwave-assisted hydrazide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for preparing hydrazides compared to conventional heating methods?
A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods for hydrazide formation. The primary benefits include significantly reduced reaction times, often from hours to minutes, and higher product yields.[1][2][3] Microwave heating is also more energy-efficient as it directly heats the reactants and solvent, not the vessel itself.[4] This rapid and uniform heating can lead to cleaner reactions with fewer byproducts.[5][6]
Q2: Can I use any solvent for my microwave-assisted hydrazide synthesis?
A2: The choice of solvent is crucial for the success of a microwave-assisted reaction. Solvents with high dielectric constants, such as ethanol (B145695), DMF, or even water, absorb microwave energy efficiently, leading to rapid heating.[7][8] Nonpolar solvents like toluene (B28343) are transparent to microwaves and will not heat effectively.[7] In some cases, solvent-free reactions are possible and highly efficient, offering a greener alternative.[2][4][9] The selection of the solvent will depend on the specific reactants and desired reaction temperature.
Q3: Is it safe to run reactions in a sealed vessel under microwave irradiation?
A3: Yes, it is safe provided that you use dedicated microwave process vials designed to withstand high pressure and temperature.[10] Sealed-vessel reactions allow the temperature to exceed the solvent's boiling point, which can dramatically accelerate the reaction rate.[5][11] However, it is critical to follow the manufacturer's guidelines for the microwave reactor and vials to prevent dangerous pressure buildup.[8][10] Always ensure the vessel has cooled to a safe temperature (typically below 50°C) before opening.[10]
Q4: What is a typical starting point for optimizing microwave power and time for a new hydrazide synthesis?
A4: A good starting point is to begin with the conditions used for a similar reaction in the literature. If converting from a conventional heating method, a common approach is to start at a temperature 10°C above the conventional method's temperature and a reaction time of around 10 minutes.[12][13] You can then systematically increase the temperature in increments (e.g., 25-50°C) to find the optimal condition that maximizes yield without significant byproduct formation.[12] Power should be sufficient to reach and maintain the target temperature.
Q5: How does microwave power setting relate to reaction temperature?
A5: The microwave power setting determines the rate at which the reaction mixture heats up. Higher power will lead to a faster temperature ramp.[14] Modern microwave reactors often use a feedback loop with a temperature sensor to modulate the power output to maintain the set reaction temperature. While a higher power can be used to reach the target temperature quickly, it's the temperature itself that is the more critical parameter for reaction kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficient Temperature: The reaction may not have reached the necessary activation energy.[15] - Incorrect Solvent: The solvent may not be efficiently absorbing microwave energy.[7] - Short Reaction Time: The reaction may not have had enough time to proceed to completion. | - Increase Temperature: Incrementally increase the reaction temperature (e.g., in 20-30°C steps) and monitor the yield.[12] - Change Solvent: Switch to a more polar solvent with a higher dielectric constant (e.g., ethanol, DMF).[7] - Increase Reaction Time: Extend the reaction time at the optimal temperature. |
| Formation of Byproducts or Decomposition | - Excessive Temperature: High temperatures can lead to the degradation of reactants or products. - Localized Superheating: Uneven heating within the reaction vessel can create "hot spots" where decomposition occurs.[13] | - Decrease Temperature: Reduce the reaction temperature to minimize degradation pathways. - Improve Stirring: Ensure vigorous stirring to promote even temperature distribution. - Use a Pulsed Power Mode: If available on your reactor, using a pulsed power mode can help to control the temperature more precisely. |
| Inconsistent Results Between Runs | - Inconsistent Vessel Sealing: Poorly sealed vessels can lead to solvent evaporation and changes in reactant concentration. - Inaccurate Temperature Measurement: A dirty or improperly placed temperature probe can give false readings. - Inhomogeneous Reaction Mixture: Poor mixing can lead to uneven heating and inconsistent reaction progress. | - Ensure Proper Sealing: Always use new septa and ensure the vial is crimped correctly. - Clean and Calibrate Probe: Regularly clean the temperature probe and ensure it is correctly positioned in the reaction mixture. - Optimize Stirring: Use an appropriate stir bar and ensure it is functioning correctly throughout the reaction. |
| Rapid Pressure Buildup | - Reaction Generating Gas: Some reactions may produce gaseous byproducts. - Low Boiling Point Solvent: Using a low boiling point solvent at a high temperature will inherently generate high pressure.[10] - Overfilling the Reaction Vessel: Exceeding the recommended fill volume can lead to excessive pressure. | - Reduce Temperature: Lowering the reaction temperature will decrease the vapor pressure of the solvent. - Choose a Higher Boiling Point Solvent: Select a solvent with a higher boiling point to reduce pressure at a given temperature. - Follow Fill Volume Guidelines: Adhere to the manufacturer's recommendations for the maximum reaction volume in the vials. |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of Fenamic Acid Hydrazides
This protocol is adapted from a solvent-free synthesis of fenamic acid hydrazides.[2]
-
Reactant Preparation: In a dedicated microwave process vial, combine the appropriate fenamic acid (1 mmol) and hydrazine (B178648) hydrate (B1144303) (2.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 300W until the target temperature of 250°C is reached. Maintain this temperature for the specified time (see table below). The maximum pressure should be monitored and kept below 250 psi.
-
Workup: After the reaction is complete, allow the vessel to cool to room temperature. The solid product is then collected by filtration, dried, and can be further purified by crystallization from ethanol.
General Procedure for Microwave-Assisted Synthesis of Phenylacetic Acid Hydrazide-Hydrazones
This protocol describes the synthesis of hydrazide-hydrazones from a hydrazide and an aldehyde.[1]
-
Reactant Preparation: In a microwave synthesizer tube, dissolve phenylacetic acid hydrazide (0.001 mole) in ethanol.
-
Aldehyde Addition: Add the appropriate substituted aromatic aldehyde (0.0011 mole) to the solution.
-
Microwave Irradiation: Subject the mixture to microwave radiation at 300W for 7 minutes at a temperature of 155°C.
-
Product Isolation: After cooling, the precipitated product is collected by filtration under reduced pressure and dried. Recrystallization from ethanol can be performed for further purification.
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Fenamic Acid Hydrazides [2]
| Compound | Conventional Method (2 steps) | Microwave-Assisted Method (1 step) |
| Time (h) | Overall Yield (%) | |
| Flufenamic acid hydrazide | 15 | 64 |
| Mefenamic acid hydrazide | 28 | 86 |
| Meclofenamic acid hydrazide | 13.5 | 77 |
Table 2: Parameters for Microwave-Assisted Synthesis of Various Hydrazides
| Starting Material | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| Fenamic Acids | 300 | 4-12 | 250 | 82-96 | [2] |
| Phenylacetic Acid Hydrazide + Aldehydes | 300 | 7 | 155 | 52-85 | [1] |
| Diclofenac | 700 (initial), 140 | 3 | N/A | 86.7 | [16][17] |
| Indomethacin | N/A | 10 | N/A | 40.9 | [16] |
| Mefenamic Acid | N/A | ~3 | N/A | 65.5 | [16] |
Visualizations
Caption: General workflow for microwave-assisted hydrazide synthesis.
Caption: Troubleshooting logic for low yield in hydrazide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japtronline.com [japtronline.com]
- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 7. Solvent Choice for Microwave Synthesis [cem.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Rapid Solvent-free Synthesis of Aromatic Hydrazidesunder Microwave Irradiation | Defence Science Journal [publications.drdo.gov.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Getting Started with Microwave Synthesis [cem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 16. researchgate.net [researchgate.net]
- 17. media.neliti.com [media.neliti.com]
Technical Support Center: Purification of 2-Hydroxybenzohydrazide Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 2-hydroxybenzohydrazide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during column chromatography purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound derivatives?
A1: Silica (B1680970) gel is the most widely used stationary phase for the column chromatography of this compound derivatives. Its polar nature is well-suited for the separation of these moderately polar compounds from non-polar and highly polar impurities. For compounds that are sensitive to the acidic nature of standard silica gel, neutral silica gel or alumina (B75360) may be considered as alternatives.[1]
Q2: What is a good starting mobile phase for purifying my this compound derivative on a silica gel column?
A2: A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297) is a common and effective starting point. A typical initial mobile phase composition to try is in the range of 10-30% ethyl acetate in hexane. The optimal ratio will depend on the specific substitutions on your derivative and should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q3: How can I determine the optimal mobile phase composition using TLC?
A3: To find the best solvent system, spot your crude reaction mixture on a TLC plate and develop it in chambers containing different ratios of your chosen solvents (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane). The ideal mobile phase for column chromatography will give your desired compound an Rf (retention factor) value between 0.2 and 0.4. This range typically ensures good separation from impurities and a reasonable elution time from the column.
Q4: My this compound derivative is showing significant peak tailing during column chromatography. What could be the cause and how can I fix it?
A4: Peak tailing is a common issue with polar compounds containing functional groups capable of strong interactions, such as the phenolic hydroxyl and hydrazide moieties in your compounds. These groups can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to asymmetrical peaks.[2][3]
Here are some solutions:
-
Add a polar modifier to the mobile phase: Including a small amount (0.1-1%) of a polar solvent like methanol (B129727) or a few drops of acetic acid in your eluent can help to block the active sites on the silica gel and improve peak shape.
-
Use a less acidic stationary phase: Consider using neutral silica gel or alumina.
-
Ensure proper column packing: A poorly packed column can lead to channeling and peak tailing.[3]
Q5: I am observing poor separation between my desired product and an impurity. What steps can I take to improve the resolution?
A5: Improving separation, or resolution, is a key challenge in chromatography. Here are several strategies:
-
Optimize the mobile phase: If your compounds are eluting too quickly, decrease the polarity of your mobile phase (i.e., reduce the percentage of ethyl acetate). If they are eluting too slowly, increase the polarity. Running a shallower gradient (a slower increase in polarity) can also significantly improve separation.
-
Use a longer column or a finer mesh silica gel: This increases the surface area and the number of theoretical plates, providing more opportunities for separation.
-
Ensure proper sample loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be no more than 1-5% of the weight of the silica gel.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar derivatives, a mobile phase containing methanol may be necessary. |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a less acidic stationary phase like neutral silica gel or alumina. | |
| Product elutes too quickly with the solvent front | The mobile phase is too polar. | Start with a much less polar mobile phase (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. |
| Colored impurities co-elute with the product | The polarity of the impurity is very similar to your product in the chosen solvent system. | Try a different solvent system. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol or toluene/acetone. Sometimes a change in the solvent's chemical nature can alter the elution order. |
| Low recovery of the product after chromatography | The product is partially adsorbing irreversibly to the silica gel. | Add a small amount of a competitive polar molecule to the mobile phase, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds), to reduce strong interactions with the stationary phase. |
| The compound is not fully eluting, and some remains on the column. | After collecting your main fractions, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to recover any remaining material. | |
| Crystallization of the product on the column | The concentration of the eluting product is too high in a solvent in which it has low solubility. | If you observe crystallization, you may need to switch to a solvent system where your product has better solubility. Alternatively, running the column at a slightly elevated temperature (if feasible) can help maintain solubility. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a this compound Derivative
This protocol is a general guideline and should be adapted based on preliminary TLC analysis.
1. Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents (e.g., hexane, ethyl acetate of appropriate grade)
-
Glass chromatography column
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
2. Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Begin eluting the column, collecting fractions in separate tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined plan.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
Quantitative Data Summary
The following tables provide representative data for the column chromatography of this compound derivatives. Note that these values are illustrative and will vary depending on the specific derivative and experimental conditions.
Table 1: Typical Mobile Phase Compositions and Approximate Rf Values
| Derivative Type | Stationary Phase | Mobile Phase (v/v) | Approximate Rf |
| N'-benzylidene-2-hydroxybenzohydrazide | Silica Gel | Hexane:Ethyl Acetate (7:3) | 0.35 |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Silica Gel | Hexane:Ethyl Acetate (6:4) | 0.40 |
| N'-(4-nitrobenzylidene)-2-hydroxybenzohydrazide | Silica Gel | Hexane:Ethyl Acetate (1:1) | 0.50 |
Table 2: Example Purification of N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 10% to 40% Ethyl Acetate in Hexane |
| Crude Product Purity | ~85% |
| Purified Product Purity | >98% |
| Yield after Chromatography | 75% |
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 2-Hydroxybenzohydrazide Derivatives and Ciprofloxacin
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers have turned their attention to synthetic compounds with potential therapeutic applications. This guide provides a detailed comparison of the in-vitro antibacterial activity of a series of 2-Hydroxybenzohydrazide derivatives against the widely-used broad-spectrum fluoroquinolone antibiotic, ciprofloxacin (B1669076). The data presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
A series of synthesized benzylidene hydrazides, which are derivatives of this compound, were evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results, measured as Minimum Inhibitory Concentration (MIC), were directly compared with ciprofloxacin. While ciprofloxacin demonstrated superior potency in most cases, several of the novel derivatives exhibited promising antibacterial activity, warranting further investigation.
Comparative Antibacterial Activity: A Quantitative Overview
The antibacterial activity of the synthesized this compound derivatives and ciprofloxacin was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) in µg/mL. The following table summarizes the in-vitro activity against representative Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.
| Compound | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) |
| Ciprofloxacin (Reference) | 0.5 | 0.5 | 1.0 |
| N'-(phenylmethylidene)benzohydrazide | 62.5 | 125 | 125 |
| N'-(2-chlorophenylmethylidene)benzohydrazide | 31.25 | 62.5 | 62.5 |
| N'-(4-chlorophenylmethylidene)benzohydrazide | 15.62 | 31.25 | 31.25 |
| N'-(4-nitrophenylmethylidene)benzohydrazide | 7.81 | 15.62 | 15.62 |
Data sourced from a study on benzylidene hydrazides which are structurally related to this compound derivatives.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial method for assessing the in-vitro activity of new antimicrobial agents. The following is a detailed protocol for the broth microdilution method, a standard procedure used in the evaluation of the compounds listed above.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours.
-
A few colonies are then suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds and Ciprofloxacin:
-
Stock solutions of the this compound derivatives and ciprofloxacin are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in a nutrient broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination by broth microdilution.
Mechanism of Action: A Comparative Overview
Understanding the mechanism of action is fundamental to drug development. The following diagram illustrates the distinct signaling pathways targeted by ciprofloxacin and the proposed mechanism for this compound derivatives.
Caption: Antibacterial mechanisms of action.
Ciprofloxacin, a fluoroquinolone, acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to breaks in the bacterial DNA and ultimately cell death.
In contrast, molecular docking studies on some this compound derivatives suggest a different mechanism of action. It is proposed that these compounds may act as inhibitors of enoyl-acyl carrier protein reductase (ENR). This enzyme is a key component of the bacterial fatty acid synthesis pathway. Inhibition of ENR would disrupt the production of fatty acids, which are essential for building and maintaining the bacterial cell membrane, leading to cell death.
Conclusion
The comparative analysis reveals that while ciprofloxacin remains a highly potent antibacterial agent, certain this compound derivatives exhibit noteworthy in-vitro activity against both Gram-positive and Gram-negative bacteria. The distinct, proposed mechanism of action for the hydrazide derivatives suggests that they could be valuable leads in the development of new classes of antibiotics, potentially circumventing existing resistance mechanisms. Further research, including in-vivo studies and exploration of the structure-activity relationship, is warranted to fully elucidate the therapeutic potential of this class of compounds.
A Comparative Analysis of the Antioxidant Activity of 2-Hydroxybenzohydrazide and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of 2-Hydroxybenzohydrazide and the well-established antioxidant, ascorbic acid (Vitamin C). The following sections present a summary of their performance in various antioxidant assays, detailed experimental protocols, and an exploration of their underlying antioxidant mechanisms.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with a lower IC50 value indicating greater antioxidant potency. The following table summarizes the available IC50 values for this compound and ascorbic acid from various in vitro antioxidant assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP |
| This compound | 26.74[1][2] | 33.81[1][2] | Data not available |
| Ascorbic Acid | 4.97 - 66.12 | 50 - 127.7 | Active |
Note: The IC50 values for ascorbic acid can vary between studies due to different experimental conditions. The provided range reflects this variability. For this compound, the data is based on a single study where gallic acid was used as the standard.
Antioxidant Mechanisms
This compound
The antioxidant mechanism of this compound and its derivatives is primarily attributed to their ability to act as free radical scavengers and metal chelators .[3] The presence of the hydrazide and hydroxyl groups in its structure allows it to donate hydrogen atoms to neutralize free radicals, thus breaking the chain reaction of oxidation. Additionally, the molecule can chelate transition metal ions, such as iron and copper, which are known to catalyze oxidative reactions.
Ascorbic Acid
Ascorbic acid is a potent reducing agent and scavenger of reactive oxygen species (ROS).[4] Its antioxidant activity stems from its ability to donate electrons to neutralize free radicals. Beyond direct scavenging, ascorbic acid is also involved in cellular signaling pathways that regulate the antioxidant response. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway .[5] Under conditions of oxidative stress, ascorbic acid can promote the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response elements (AREs), leading to the increased expression of various antioxidant enzymes.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate this compound and ascorbic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compound (this compound or ascorbic acid) at various concentrations
-
Methanol or ethanol
-
Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the chosen solvent.
-
Add a specific volume of each dilution to a microplate well or cuvette.
-
Add a specific volume of the DPPH solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
A blank containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound at various concentrations
-
Ethanol or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with the appropriate solvent to obtain an absorbance of ~0.7 at a specific wavelength (typically 734 nm).
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each dilution to a microplate well or cuvette.
-
Add a larger volume of the diluted ABTS•+ solution to each well/cuvette.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
The percentage of radical scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents and Equipment:
-
FRAP reagent: containing acetate (B1210297) buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃ solution.
-
Test compound at various concentrations
-
Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each dilution to a microplate well or cuvette.
-
Add a larger volume of the pre-warmed FRAP reagent to each well/cuvette.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at a specific wavelength (typically 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically FeSO₄ or ascorbic acid. The results are often expressed as FRAP values (in µM Fe(II) equivalents).
-
Conclusion
Based on the available data, ascorbic acid demonstrates superior in vitro antioxidant activity compared to this compound in DPPH and ABTS assays, as indicated by its generally lower IC50 values. However, it is important to note the limited availability of direct comparative data for this compound across all standard antioxidant assays.
The antioxidant mechanism of ascorbic acid is well-characterized, involving both direct radical scavenging and modulation of the Nrf2/Keap1 signaling pathway. The mechanism of this compound is understood to involve free radical scavenging and metal chelation, though the specific signaling pathways it may influence require further investigation.
For researchers and drug development professionals, while ascorbic acid remains a benchmark antioxidant, this compound and its derivatives present a class of compounds with demonstrated antioxidant potential that warrants further exploration and direct comparative studies to fully elucidate their efficacy and mechanisms of action.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. This compound as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 4. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to In-Vitro Bioassay Validation for 2-Hydroxybenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vitro bioassays used to validate the biological activity of 2-Hydroxybenzohydrazide derivatives. It includes detailed experimental protocols, comparative data, and visual workflows to support researchers in the rigorous evaluation of these promising compounds.
Comparative Analysis of Biological Activities
This compound derivatives have demonstrated a range of biological activities, primarily attributed to their antioxidant, antibacterial, and cytotoxic properties. The validation of these activities through standardized in-vitro bioassays is a critical step in the drug discovery and development process. This section summarizes the quantitative data from various studies to facilitate a comparative analysis of different derivatives.
Table 1: Antioxidant Activity of this compound Derivatives (DPPH Assay)
| Compound ID | Derivative Substitution | IC50 (µg/mL) | Reference Compound (Ascorbic Acid) IC50 (µg/mL) | Radical Scavenging Activity (%) |
| C-7 | Not Specified | 81.28 | 30.20 | 91.45 |
| C-2 | Not Specified | 85.64 | 30.20 | 85.64 |
| C-3 | Not Specified | 162.18 | 30.20 | 86.49 |
| C-1 | Not Specified | 223.87 | 30.20 | Not Reported |
| C-12 | Not Specified | 309.03 | 30.20 | Not Reported |
IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Data sourced from a study on newly synthesized 2-hydroxy benzyl (B1604629) hydrazide congeners[1].
Table 2: Antibacterial Activity of this compound Derivatives
| Compound ID | Derivative | Test Organism | Assay Method | Zone of Inhibition (cm) | Standard (Ciprofloxacin) Zone of Inhibition (cm) |
| C-7 | Not Specified | S. aureus | Agar (B569324) Disc Diffusion | 2.0 | 1.9 |
| C-7 | Not Specified | E. coli | Agar Disc Diffusion | 2.1 | Not Reported |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | 4-methoxybenzylidene | E. coli | Well Diffusion | Effective Activity (MIC: 120 ppm) | Not Reported |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | 2-methoxybenzylidene | E. coli | Well Diffusion | Moderate Activity (MIC: 1000 ppm) | Not Reported |
| N'-benzylidene-2-hydroxybenzohydrazide | benzylidene | E. coli | Well Diffusion | Low Activity (MIC: >1000 ppm) | Not Reported |
The zone of inhibition indicates the extent of antibacterial activity; a larger zone implies greater potency. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible bacterial growth. Data for C-7 is from one study[1], while data for the other derivatives is from another[2].
Table 3: Cytotoxic Activity of Benzohydrazide (B10538) Derivatives (MTT Assay)
| Compound ID | Derivative | Cell Line | IC50 (µM) |
| H20 | Dihydropyrazole containing | A549 (Lung Cancer) | 0.46 |
| H20 | Dihydropyrazole containing | MCF-7 (Breast Cancer) | 0.29 |
| H20 | Dihydropyrazole containing | HeLa (Cervical Cancer) | 0.15 |
| H20 | Dihydropyrazole containing | HepG2 (Liver Cancer) | 0.21 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. This data is for benzohydrazide derivatives, which are structurally related to this compound derivatives, and suggests potential anticancer activity for this class of compounds[3].
Experimental Protocols for Bioassay Validation
Detailed and standardized protocols are essential for the reproducibility and reliability of in-vitro bioassay results. The following sections provide comprehensive methodologies for the key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the this compound derivatives and the standard antioxidant in methanol to prepare stock solutions. From these, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compounds and the standard to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compounds.
Agar Disc/Well Diffusion Assay for Antibacterial Activity
This method is used to assess the antibacterial properties of a compound by measuring the zone of growth inhibition around a disc or well containing the test substance on an agar plate inoculated with a specific bacterium.
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile petri dishes
-
Sterile filter paper discs (for disc diffusion)
-
Sterile cork borer (for well diffusion)
-
Test compounds (this compound derivatives)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Solvent (e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare the agar medium according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard). Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of the agar plates to create a lawn of bacteria.
-
Application of Test Compounds:
-
Disc Diffusion: Impregnate sterile filter paper discs with a known concentration of the test compounds and the standard antibiotic. Place the discs on the surface of the inoculated agar plates.
-
Well Diffusion: Using a sterile cork borer, create wells in the agar. Pipette a known concentration of the test compounds and the standard antibiotic into the wells.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc or well where bacterial growth is inhibited) in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antibacterial activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare various concentrations of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows:
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the different concentrations of the test compounds.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the in-vitro bioassay validation of this compound derivatives.
Caption: A generalized workflow for the in-vitro bioassay validation of this compound derivatives.
Potential Signaling Pathway: Tyrosinase Inhibition
While the exact signaling pathways for this compound derivatives are still under investigation, their phenolic structure suggests a potential for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents used in the treatment of hyperpigmentation.
Caption: A potential mechanism of action for this compound derivatives through the inhibition of the tyrosinase pathway.
References
A Comparative Guide to the Synthesis of 2-Hydroxybenzohydrazide: Conventional vs. Microwave-Assisted Methods
In the landscape of pharmaceutical research and drug development, the efficient synthesis of bioactive molecules is a cornerstone of innovation. 2-Hydroxybenzohydrazide, a versatile intermediate in the synthesis of various pharmaceutical compounds, is a key focus of such synthetic endeavors. Traditionally, its synthesis has been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times, enhanced yields, and a greener chemical footprint. This guide provides a detailed comparative study of conventional and microwave-assisted methods for the synthesis of this compound, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the synthesis of this compound and its derivatives using both conventional and microwave-assisted techniques. The data highlights the significant advantages of microwave irradiation in terms of reaction time and, in many cases, product yield.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference(s) |
| Reaction Time | 2 - 26 hours | 2 - 10 minutes | [1][2][3] |
| Yield (%) | 80 - 85% (for esters) | 68 - 96% | [2][4][5] |
| Energy Source | Thermal Conduction (Oil Bath, Heating Mantle) | Microwave Irradiation | [3] |
| Solvent Usage | Often requires larger volumes of organic solvents | Can be performed with minimal or no solvent | [2][3][4] |
| Temperature Control | Surface heating, potential for localized overheating | Direct and uniform heating of the reaction mixture | [4] |
Experimental Protocols
Conventional Synthesis Protocol
The conventional synthesis of this compound typically involves a two-step process: esterification of a salicylic (B10762653) acid derivative followed by hydrazinolysis.
Step 1: Esterification of Salicylic Acid
-
In a round-bottomed flask, dissolve salicylic acid (or a substituted derivative) in an excess of an alcohol (e.g., methanol (B129727) or ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise with continuous stirring.
-
Fit the flask with a condenser and reflux the mixture for several hours (typically 12-26 hours).[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the crude ester.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the synthesized ester in a suitable solvent like ethanol (B145695).
-
Add an excess of hydrazine (B178648) hydrate (B1144303) to the solution.
-
Reflux the mixture for several hours (typically 2-4 hours).
-
After cooling, the this compound product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol) may be performed for further purification.
Microwave-Assisted Synthesis Protocol
Microwave-assisted synthesis offers a more direct and significantly faster route to this compound, often in a one-pot reaction.
-
In a microwave-safe reaction vessel, place 2-hydroxybenzoic acid (salicylic acid) and a slight excess of hydrazine hydrate.[3]
-
For a solvent-free approach, thoroughly mix the reactants to form a paste.[3] Alternatively, a minimal amount of a high-boiling point solvent like ethanol can be used.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specific power (e.g., 160-800 W) for a short duration (e.g., 2-8 minutes).[3][4] The reaction may be programmed in intervals to ensure temperature control.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel.
-
If a solvent was used, the product may precipitate upon cooling and can be collected by filtration.[6] In a solvent-free reaction, the resulting solid can be washed with water or a suitable organic solvent to remove unreacted starting materials.[4]
-
The crude product is then dried. Further purification can be achieved by recrystallization if necessary.
Workflow Visualization
To visually represent the procedural differences between the two synthetic approaches, the following diagrams illustrate the experimental workflows.
Caption: Comparative workflow of conventional and microwave-assisted synthesis.
Discussion and Conclusion
The comparative analysis clearly demonstrates that microwave-assisted synthesis is a superior method for the preparation of this compound in a laboratory setting. The primary advantages of the microwave approach are the dramatic reduction in reaction time from hours to mere minutes and often higher product yields.[2] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules, leading to a rapid increase in temperature.
Furthermore, microwave synthesis aligns with the principles of green chemistry by minimizing solvent usage, and in some cases, allowing for solvent-free reactions.[3][4] This not only reduces the environmental impact but also simplifies the workup and purification processes. The conventional method, with its long reflux times, requires significantly more energy and generates more waste.
References
- 1. japtronline.com [japtronline.com]
- 2. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate conventional and microwave-assisted synthesis of galloyl hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. neliti.com [neliti.com]
- 6. Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid [mdpi.com]
A Comparative Analysis of the Biological Activities of 2-Hydroxybenzohydrazide and Salicylic Acid
In the landscape of pharmaceutical research, both 2-Hydroxybenzohydrazide and its parent compound, salicylic (B10762653) acid, have garnered significant attention for their diverse biological activities. This guide provides a detailed comparison of their antimicrobial, anti-inflammatory, and antioxidant properties, supported by available experimental data. It is important to note that direct comparative studies evaluating both compounds under identical experimental conditions are limited. Therefore, this guide synthesizes data from various sources to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to the Compounds
Salicylic acid , a naturally occurring phenolic compound, is a cornerstone in medicine, renowned for its anti-inflammatory, analgesic, and keratolytic properties.[1][2] It is the key precursor to the widely used drug, acetylsalicylic acid (aspirin).[1] Its biological effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[2]
This compound , a hydrazide derivative of salicylic acid, has emerged as a molecule of interest with a distinct profile of biological activities. Studies have demonstrated its potential as an anti-inflammatory, analgesic, antipyretic, antimicrobial, and antioxidant agent.[3][4] Its mechanism of action is thought to involve interactions with COX enzymes and potentially other pathways, such as opioidergic systems.[3]
Antimicrobial Activity
Both compounds have demonstrated the ability to inhibit the growth of various microorganisms. However, the available data suggests differences in their spectrum and potency.
This compound and its derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives of 2-hydroxy benzyl (B1604629) hydrazide have exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli.[4]
Salicylic acid is known to possess weak antibacterial and antifungal properties.[5] Its antimicrobial efficacy is often leveraged in topical applications for skin conditions.[5]
Table 1: Comparative Antimicrobial Activity
| Compound/Derivative | Microorganism | Activity Metric | Result | Reference |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | MIC | 120 ppm | [6] |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | MIC | 1000 ppm | [6] |
| 2-hydroxy benzyl hydrazide derivative (C-7) | Staphylococcus aureus | Zone of Inhibition | 2.0 cm | [4] |
| 2-hydroxy benzyl hydrazide derivative (C-7) | Escherichia coli | Zone of Inhibition | 2.1 cm | [4] |
| Salicylic acid microcapsules | Escherichia coli | MIC | 4 mg/mL | [7] |
| Salicylic acid microcapsules | Staphylococcus aureus | MIC | 4 mg/mL | [7] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: Agar (B569324) Disc Diffusion Method for Antibacterial Activity of 2-Hydroxy Benzyl Hydrazide Derivatives[5]
-
Preparation of Inoculum: A 24-hour bacterial culture is spread on the surface of a Mueller-Hinton agar plate.
-
Disc Preparation: A sterile 6mm filter paper disc is saturated with a 10 mM solution of the synthesized compound in dimethylsulfoxide (DMSO).
-
Diffusion and Incubation: The disc is placed on the inoculated agar surface. After 1 hour of diffusion, the Petri dishes are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition is measured and compared with that of a reference drug (e.g., ciprofloxacin).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 4. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxybenzohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxybenzohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their antibacterial, antioxidant, and anticancer properties. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows to facilitate understanding and further research in this promising area of drug discovery.
Antibacterial Activity
The antibacterial potential of this compound analogs has been a primary focus of research. The core structure, comprising a salicyl group linked to a hydrazide moiety, offers multiple points for modification, significantly influencing the antibacterial spectrum and potency. A common strategy involves the condensation of this compound with various aromatic aldehydes to yield N'-benzylidene-2-hydroxybenzohydrazide derivatives.
Structure-Activity Relationship Insights:
The nature and position of substituents on the N'-benzylidene ring play a crucial role in determining antibacterial efficacy. Electron-donating groups, such as methoxy (B1213986) (-OCH3), have been shown to enhance activity, particularly when positioned at the para-position of the benzylidene ring. This is exemplified by the superior activity of N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide against Escherichia coli compared to its unsubstituted or ortho/meta-substituted counterparts. The 2-hydroxy group on the benzoyl ring is also critical for activity, often participating in hydrogen bonding interactions with target enzymes. Molecular docking studies suggest that these analogs may exert their antibacterial effect by inhibiting essential bacterial enzymes like enoyl-ACP reductase (FabH).
Comparative Antibacterial Activity Data:
| Compound | Substituent on Benzylidene Ring | Test Organism | Activity (MIC in µg/mL) | Reference |
| N'-benzylidene-2-hydroxybenzohydrazide | Unsubstituted | E. coli | >1000 | [1] |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | 2-OCH3 | E. coli | 1000 | [1] |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | 4-OCH3 | E. coli | 120 | [1] |
| Salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone | - | A. tumefaciens | 20 | [2] |
| Salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone | - | C. fascians | 35 | [2] |
| Salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone | - | E. carotovora | 25 | [2] |
| Salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone | - | P. solanacearum | 30 | [2] |
Antioxidant Activity
Many this compound derivatives have been investigated for their ability to scavenge free radicals, a key factor in the pathogenesis of numerous diseases. The phenolic hydroxyl group is a principal contributor to their antioxidant capacity.
Structure-Activity Relationship Insights:
The antioxidant activity, often measured by the DPPH radical scavenging assay, is significantly influenced by the electronic properties of the substituents. The presence of additional hydroxyl groups or other electron-donating groups on the aromatic rings generally enhances the antioxidant potential. The IC50 value, representing the concentration required to scavenge 50% of the free radicals, is a common metric for comparison.
Comparative Antioxidant Activity Data (DPPH Assay):
| Compound | IC50 (µg/mL) | Reference |
| This compound (HBH) | 26.74 | [3] |
| Gallic Acid (Standard) | - | [3] |
Anticancer Activity
The anticancer potential of this compound analogs is an emerging area of investigation. These compounds have shown cytotoxicity against various cancer cell lines, suggesting their potential as templates for the development of novel chemotherapeutic agents.
Structure-Activity Relationship Insights:
The SAR for anticancer activity is complex and appears to be cell-line dependent. The presence of specific substituents can dramatically alter the cytotoxic profile. For instance, a nitro group on the benzylidene ring has been associated with potent inhibition of certain cancer cell lines.
Comparative Anticancer Activity Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazide (B10538) derivative | HCT116 | 19 (µg/cm³) | [4] |
| N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazide derivative | MCF7 | 18 (µg/cm³) | [4] |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | 0.77 | [5] |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (Compound 13) | A549 | Viability reduced to 31.4% | [6] |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (Compound 14) | A549 | Viability reduced to 31.7% | [6] |
Experimental Protocols
Agar (B569324) Disc Diffusion Method for Antibacterial Susceptibility Testing
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
1. Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
2. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure uniform coverage.
3. Application of Discs:
-
Aseptically place paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Ensure the discs are in firm contact with the agar.
-
A maximum of 12 discs can be placed on a 150 mm plate, and 6 discs on a 100 mm plate.
4. Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
The size of the zone is indicative of the susceptibility of the bacterium to the compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
1. Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. This solution should be freshly prepared and protected from light.
2. Reaction Mixture:
-
Prepare different concentrations of the test compound in the same solvent.
-
In a microplate well or a cuvette, add a specific volume of the test compound solution.
-
Add a defined volume of the DPPH working solution to the test compound solution and mix well.
-
A control containing the solvent and the DPPH solution, and a blank containing the solvent and the test compound should also be prepared.
3. Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
4. Absorbance Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.
5. Calculation of Scavenging Activity:
-
The percentage of radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Agar Disc Diffusion Antibacterial Susceptibility Assay.
Caption: Potential Mechanism of Anti-inflammatory Action via COX-2 Inhibition.
Caption: Logical Relationships in the SAR of this compound Analogs.
References
- 1. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and quantitative structure activity relationship (QSAR) of arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Bridging the Digital and the Biological: A Guide to Cross-Validating Molecular Docking with In Vitro Assays
In the modern drug discovery landscape, molecular docking simulations have become an indispensable computational tool, offering rapid prediction of the binding affinity and orientation of potential drug candidates against a biological target. However, these in silico predictions are approximations and necessitate rigorous experimental validation to confirm their real-world efficacy and physiological relevance. This guide provides an objective comparison of molecular docking results with established in vitro assays, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a robust framework for cross-validation.
The Synergy of Computational Prediction and Experimental Verification
Molecular docking utilizes scoring functions to rank potential ligands based on their predicted binding affinity to a target protein. While computationally efficient, these scoring functions are theoretical and may not perfectly capture the complex interactions within a biological system. Therefore, it is crucial to experimentally test the top-ranked compounds to verify their actual binding affinity and mechanism of action.[1] A strong correlation between the predicted docking scores and experimentally determined values, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), provides confidence in the computational model and its predictive power for novel compounds.[1][2][3]
The following diagram illustrates the typical workflow for cross-validating molecular docking predictions with experimental data:
Quantitative Comparison: Docking Scores vs. In Vitro Activity
The primary goal of cross-validation is to establish a correlation between the predicted binding energy from molecular docking and the measured biological activity from an in vitro assay. A lower docking score generally indicates a more favorable binding interaction. This should ideally correspond to a lower IC50 or Ki value, which signifies higher potency of the compound.
Below is a table summarizing hypothetical data that illustrates the comparison between docking scores and IC50 values for a series of compounds targeting a specific kinase.
| Compound ID | Docking Score (kcal/mol) | In Vitro Assay | Target | IC50 (µM) |
| Cmpd-01 | -10.2 | Kinase Activity Assay | Kinase A | 0.5 |
| Cmpd-02 | -9.8 | Kinase Activity Assay | Kinase A | 1.2 |
| Cmpd-03 | -9.5 | Kinase Activity Assay | Kinase A | 2.5 |
| Cmpd-04 | -8.7 | Kinase Activity Assay | Kinase A | 10.8 |
| Cmpd-05 | -7.9 | Kinase Activity Assay | Kinase A | 25.3 |
| Cmpd-06 | -7.1 | Kinase Activity Assay | Kinase A | > 50 |
| Cmpd-07 | -6.5 | Kinase Activity Assay | Kinase A | > 100 |
Note: The docking scores are theoretical and for illustrative purposes. The correlation between docking scores and IC50 values can be influenced by the docking software, scoring function, and the complexity of the biological system.[4]
Key In Vitro Assays for Validation
A variety of in vitro assays can be employed to validate molecular docking results. The choice of assay depends on the nature of the biological target and the desired endpoint.[5][6] These assays can be broadly categorized into biochemical (cell-free) and cell-based assays.[7]
Biochemical Assays
These assays measure the direct interaction of a compound with a purified target protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: ELISA is used to detect and quantify the binding of a compound to a target protein. The target protein is immobilized on a microplate, and the test compound is added. The binding is then detected using an antibody conjugated to an enzyme that produces a measurable colorimetric or fluorescent signal.
-
Protocol Outline:
-
Coat a 96-well plate with the target protein.
-
Block non-specific binding sites.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate to allow for binding.
-
Wash the plate to remove unbound compounds.
-
Add a primary antibody that recognizes the compound or a tag on it.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate and measure the signal.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that measures the binding kinetics and affinity of a compound to a target protein in real-time. The target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. Changes in the refractive index at the sensor surface upon binding are measured.
-
Protocol Outline:
-
Immobilize the target protein on an SPR sensor chip.
-
Flow a buffer solution over the sensor surface to establish a baseline.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the SPR signal to determine the association and dissociation rates.
-
Regenerate the sensor surface to remove the bound compound.
-
-
Cell-Based Assays
These assays are performed using living cells and provide insights into the compound's effect in a more physiologically relevant context.[7]
-
MTT Assay (Cell Viability Assay):
-
Principle: The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is often used to determine the cytotoxic effects of a compound. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength.
-
-
Visualizing the Biological Context: Signaling Pathways
Understanding the signaling pathway in which the target protein is involved is crucial for interpreting the results of cell-based assays. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a drug candidate identified through molecular docking and validated by in vitro assays.
Conclusion
The integration of molecular docking with robust in vitro validation is a powerful and essential strategy in modern drug discovery.[8][9] This guide provides a framework for researchers to critically evaluate computational predictions and design meaningful experiments. By systematically comparing in silico and in vitro data, the scientific community can enhance the efficiency and success rate of identifying and developing novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. axxam.com [axxam.com]
- 6. In vitro assays | 300 cells lines | CRO services [oncodesign-services.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. jddhs.com [jddhs.com]
- 9. Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer [mdpi.com]
Comparative analysis of different spectroscopic techniques for 2-Hydroxybenzohydrazide characterization
For researchers and professionals in drug development, the precise characterization of synthesized compounds is a critical step. This guide provides a comparative analysis of key spectroscopic techniques—FT-IR, UV-Vis, NMR, and Mass Spectrometry—for the structural elucidation of 2-Hydroxybenzohydrazide (also known as salicylhydrazide). The supporting data and protocols outlined below offer a comprehensive framework for its identification.
Data Presentation: A Spectroscopic Fingerprint
The following table summarizes the key quantitative data obtained from various spectroscopic methods, providing a distinct fingerprint for this compound.
| Spectroscopic Technique | Parameter | Observed Value | Assignment / Interpretation |
| FT-IR | Wavenumber (cm⁻¹) | 3319, 3266 | -NH₂ Stretch[1] |
| 3266 | Phenolic -OH Stretch[1] | ||
| 3053 | Aromatic C-H Stretch[1] | ||
| 1645 | Amide C=O Stretch (Amide I)[1] | ||
| 1590 | Aromatic C=C Stretch[1] | ||
| 1532 | N-H Bend (Amide II)[1] | ||
| 1354 | C-N Stretch[1] | ||
| 750 | Ortho-disubstituted benzene (B151609) C-H bend[1] | ||
| UV-Vis | Max. Absorbance (λₘₐₓ) | 210, 236, 300 nm | π → π* and n → π* electronic transitions |
| ¹H NMR | Chemical Shift (δ) | 7.76 (d, J=6.3 Hz, 1H) | Aromatic Proton (C₆H₄)[1] |
| 7.36 (t, J=10.8 Hz, 1H) | Aromatic Proton (C₆H₄)[1] | ||
| 6.93-6.75 (m, 3H) | Aromatic Protons (C₆H₄) & -NH₂ Protons[1] | ||
| ¹³C NMR * | Chemical Shift (δ) | 168.2 | Amide Carbonyl (C=O)[1] |
| 159.8 | Aromatic Carbon attached to -OH (C-O)[1] | ||
| 134.7, 128.9 | Aromatic C-H[1] | ||
| 119.6, 117.9 | Aromatic C-H[1] | ||
| 115.2 | Aromatic C-C=O[1] | ||
| Mass Spec. | Mass-to-charge (m/z) | 152 | Molecular Ion [M]⁺ |
| 121 | Base Peak, [M - NHNH₂]⁺ Fragment |
*Note: ¹³C NMR data is based on the 2-hydroxybenzoyl moiety of the closely related derivative, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, analyzed in DMSO-d₆.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are based on standard practices for the analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of dried this compound is finely ground with potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrophotometer (e.g., Buck Scientific IR M-500) is used.
-
Data Acquisition: The KBr pellet is placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared using a UV-grade solvent, typically ethanol.[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., HEWLETT PACKARD 8452A) is used.[1]
-
Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The solvent is used as a blank reference. The wavelengths of maximum absorbance (λₘₐₓ) are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz FT-NMR) is employed.[1]
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters include the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon.
Mass Spectrometry (MS)
-
Sample Preparation: The sample can be introduced directly via a solid probe or, if coupled with gas chromatography (GC-MS), dissolved in a volatile solvent.
-
Instrumentation: A mass spectrometer, often with an electron ionization (EI) source, is used.
-
Data Acquisition: The sample is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The spectrum displays the relative abundance of these ions, allowing for the determination of the molecular weight and common fragmentation patterns.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound using the discussed spectroscopic techniques.
Caption: Logical workflow for compound characterization.
References
The Evolving Arsenal: 2-Hydroxybenzohydrazide Derivatives Show Promise Against Drug-Resistant Bacteria
For Immediate Release
In the ongoing battle against antimicrobial resistance, a class of compounds known as 2-hydroxybenzohydrazide derivatives is emerging as a promising frontier for the development of new therapeutics. Exhibiting notable efficacy against a range of bacteria, including challenging drug-resistant strains, these molecules are attracting significant attention from the scientific community. This guide provides a comparative overview of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: A Look at the Data
The antibacterial potential of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. While comprehensive comparative studies are still emerging, existing data indicates that structural modifications to the this compound scaffold can significantly influence antibacterial potency.
Below are tables summarizing the MIC values of various this compound and related benzohydrazide (B10538) derivatives against several bacterial strains, including drug-resistant ones. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Efficacy of this compound Derivatives Against Escherichia coli
| Compound | MIC (µg/mL) | Reference |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | 120 | [1] |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | 1000 | [1] |
| N'-benzylidene-2-hydroxybenzohydrazide | >1000 | [1] |
| Amoxicillin (Reference) | Not Reported | [1] |
Table 2: Efficacy of Benzohydrazide Derivatives Against Various Bacterial Strains
This table presents data on a series of N'-((2-Chloroquinolin-3-yl)methylene) substituted benzohydrazides, which share a common structural motif with the this compound derivatives.
| Compound | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazide | >40 | >40 | >40 | >40 | [2][3] |
| N'-((2-Chloroquinolin-3-yl)methylene)-3-methoxybenzohydrazide | 20 | 20 | 20 | 10 | [2][3] |
| N'-((2-Chloroquinolin-3-yl)methylene)-4-methoxybenzohydrazide | 2.5 | 2.5 | 40 | 5 | [2][3] |
| N'-((2-Chloroquinolin-3-yl)methylene)-2-hydroxybenzohydrazide | 5 | 5 | 10 | 0.625 | [2][3] |
| N'-((2-Chloroquinolin-3-yl)methylene)-3-hydroxybenzohydrazide | 10 | 10 | 0.625 | 0.625 | [2][3] |
| N'-((2-Chloroquinolin-3-yl)methylene)-4-hydroxybenzohydrazide | 2.5 | 2.5 | 10 | 5 | [2][3] |
| N'-((2-Chloroquinolin-3-yl)methylene)benzohydrazide | 10 | 10 | 2.5 | 20 | [2][3] |
| N'-((2-Chloroquinolin-3-yl)methylene)-2-phenoxyacetohydrazide | 20 | 20 | 20 | 10 | [2][3] |
Experimental Protocols: A Methodological Overview
The evaluation of the antibacterial efficacy of this compound derivatives typically follows established protocols for antimicrobial susceptibility testing. A generalized workflow and specific methodologies are outlined below.
General Experimental Workflow
Caption: General workflow for the synthesis and antibacterial evaluation of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Compounds: Stock solutions of the this compound derivatives are prepared, typically in dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Culture: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Synthesis of N'-substituted-2-hydroxybenzohydrazides
A common synthetic route involves a two-step process. First, this compound is synthesized by reacting methyl salicylate (B1505791) with hydrazine (B178648) hydrate. Subsequently, the this compound is reacted with a substituted aldehyde or ketone to form the corresponding Schiff base derivative. Microwave-assisted synthesis has been shown to be an efficient method for these reactions.[1]
Caption: Synthetic pathway for N'-substituted-2-hydroxybenzohydrazide derivatives.
Potential Mechanisms of Action
The precise mechanisms by which this compound derivatives exert their antibacterial effects are still under investigation. However, some studies suggest potential targets. Molecular docking studies have indicated that these compounds may act as inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis.[1] The 2-hydroxy group on the benzene (B151609) ring appears to be crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site.[1]
Caption: Proposed mechanism of action involving the inhibition of fatty acid biosynthesis.
Conclusion
This compound derivatives represent a versatile and promising class of compounds in the quest for new antibacterial agents. The available data, although not yet exhaustive, indicates that these molecules possess significant antibacterial activity, with the potential to be effective against drug-resistant strains. Further research, particularly systematic structure-activity relationship studies and in vivo efficacy evaluations, is crucial to fully unlock their therapeutic potential and pave the way for their clinical development.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxybenzohydrazide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Hydroxybenzohydrazide (also known as Salicylhydrazide) is critical for ensuring laboratory safety and environmental protection. As a chemical that can cause skin, eye, and respiratory irritation, it is imperative to follow stringent protocols for its waste management.[1][2] This guide provides detailed, procedural steps for researchers, scientists, and drug development professionals to safely handle and dispose of this compound.
Immediate Safety and Handling Profile
Before handling this compound for disposal, it is essential to be aware of its hazard classifications and the necessary protective measures. This information is critical for preventing accidental exposure.
| Safety Parameter | Specification | Source |
| GHS Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [2] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1] |
| Required Personal Protective Equipment (PPE) | Protective gloves, Protective clothing, Eye protection (safety goggles), Face protection | [1][2] |
| Storage Requirements | Store in a dry, cool, and well-ventilated place. Keep container tightly closed and store locked up. | [1][2] |
Standard Disposal Protocol
The universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general refuse.[2]
Step 1: Waste Segregation and Containment
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.
-
Use Original or Approved Containers: Whenever possible, store the waste chemical in its original container. If this is not feasible, use a suitable, clearly labeled, and sealable container that is compatible with the chemical. The container must be in good condition and free from leaks.
-
Handle Contaminated Materials as Hazardous: Any items contaminated with this compound, such as gloves, bench paper, or pipette tips, must be treated as hazardous waste. These items should be collected in a dedicated, sealed, and clearly labeled container.[4]
Step 2: Labeling
Proper labeling is a critical regulatory requirement. The waste container must be clearly marked with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and CAS Number: "936-02-7"
-
The specific hazard warnings (e.g., "Irritant," "Skin Irritant," "Eye Irritant")
-
The date when the waste was first added to the container
-
The name and contact information of the generating laboratory or personnel
Step 3: Interim Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[5]
-
Segregate Incompatibles: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[3]
-
Secure and Ventilated: The storage location must be a well-ventilated, cool, and dry area.[2] Keep the container tightly closed to prevent the release of dust or vapors.[1][2]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[6]
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for waste manifest documentation and pickup.
The logical flow for proper disposal is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
Accidental Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Before cleaning, don the appropriate personal protective equipment, including a respirator if dust is airborne.
-
Contain the Spill: Prevent the powder from entering drains or waterways.
-
Clean-up Procedure: Carefully sweep or scoop up the dry material, avoiding the generation of dust.[3] Place the collected material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the affected area thoroughly to remove any residual chemical.
-
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disclaimer: This document provides guidance on the proper disposal of this compound. Chemical waste generators are responsible for complying with all local, regional, and national hazardous waste regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
References
Comprehensive Safety and Handling Guide for 2-Hydroxybenzohydrazide
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Hydroxybenzohydrazide (CAS No. 936-02-7). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these procedures is critical for minimizing exposure risks and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is known to cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile or butyl rubber. | Compliant with EC Directive 89/686/EEC and the related standard EN374. |
| Body Protection | Long-sleeved lab coat. | Not applicable. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated. | Adherence to NIOSH/MSHA or EN 149 standards. |
Quantitative Safety Data
At present, specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound.[1][2][3] For context, toxicity data for the related compound, benzohydrazide, is provided below.
Table 2: Toxicity Data for Benzohydrazide (CAS No. 613-94-5)
| Route | Organism | Value |
| Intraperitoneal LD50 | Mouse | 122 mg/kg[4] |
| Subcutaneous LD50 | Mouse | 122 mg/kg[4] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial to prevent exposure and contamination. The following step-by-step plans provide clear guidance for laboratory operations.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary PPE as detailed in Table 1.
-
Have spill control materials, such as absorbent pads and sand, available in the immediate work area.
-
-
Handling:
-
Carefully weigh the required amount of this compound on a tared weighing paper or in a suitable container within the fume hood to minimize dust generation.
-
When transferring the powder, use a spatula and avoid creating dust clouds.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound.
-
Disposal Plan: Step-by-Step Waste Management
-
Waste Collection:
-
Collect all waste materials, including contaminated PPE, weighing papers, and disposable equipment, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
For empty containers, rinse them three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it as regular solid waste.
-
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



